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  • Product: 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
  • CAS: 1250774-51-6

Core Science & Biosynthesis

Foundational

Comprehensive Structure Elucidation of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid: A Multi-Modal Analytical Framework

Executive Summary The compound 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (CAS: 1250774-51-6; Formula: C₁₁H₁₃NO₄; MW: 223.23 g/mol ) is a highly functionalized pyridine derivative. Nicotinic acid derivatives and sat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (CAS: 1250774-51-6; Formula: C₁₁H₁₃NO₄; MW: 223.23 g/mol ) is a highly functionalized pyridine derivative. Nicotinic acid derivatives and saturated oxygen heterocycles like tetrahydrofuran (THF) are highly valued in medicinal chemistry, frequently serving as versatile building blocks for kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[1].

This whitepaper provides an in-depth, self-validating analytical framework for the definitive structure elucidation of this molecule. Because the compound features a basic pyridine nitrogen, an acidic carboxylic acid, and a chiral center at the 3-position of the THF ring, its characterization requires a synergistic application of High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and stereochemical profiling[2][3].

Physicochemical Profiling & Analytical Strategy

The structural architecture of 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid dictates the analytical strategy:

  • Zwitterionic Potential & Tautomerism: Unlike 2-hydroxynicotinic acid, which predominantly exists as a 2-pyridone keto-tautomer in the solid state[4][5], the 2-position in this molecule is locked by the alkylation of the oxygen (ether linkage). This locks the pyridine ring in its aromatic state.

  • Solubility & Solvent Selection: The presence of the carboxylic acid group facilitates strong intermolecular hydrogen bonding. Therefore, highly polar, hydrogen-bond-disrupting solvents such as DMSO-d₆ are required to ensure complete dissolution and sharp, well-resolved NMR resonances[5].

  • Stereocomplexity: The THF-3-yl moiety introduces a stereocenter, meaning the bulk material may exist as a racemate or a specific enantiomer (R or S). Absolute configuration determination is a mandatory regulatory requirement in drug development.

Workflow Start 2-((Tetrahydrofuran-3-yl)methoxy) nicotinic acid MS HRMS/MS Analysis (Molecular Weight & Fragmentation) Start->MS NMR 1D & 2D NMR Spectroscopy (Atomic Connectivity) Start->NMR Chiral Chiral SFC & VCD (Absolute Configuration) Start->Chiral XRD X-Ray Crystallography (3D Conformation) Start->XRD If crystalline DataSync Data Synthesis & Structural Verification MS->DataSync NMR->DataSync Chiral->DataSync XRD->DataSync

Fig 1: Multi-modal analytical workflow for comprehensive structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Ionization Causality and Fragmentation

The amphoteric nature of the molecule necessitates dual-polarity screening. Positive Electrospray Ionization (ESI+) readily protonates the basic pyridine nitrogen, yielding a robust [M+H]⁺ ion at m/z 224.0917. Conversely, ESI- deprotonates the carboxylic acid, yielding[M-H]⁻ at m/z 222.0772[3].

During Collision-Induced Dissociation (CID) in tandem MS (MS/MS), the weakest bond—the ether C-O linkage—undergoes preferential cleavage.

  • Primary Fragment: Loss of the tetrahydrofuranyl-methyl radical/cation yields a stable 2-hydroxynicotinic acid fragment at m/z 140.0342.

  • Secondary Fragment: Subsequent decarboxylation (-CO₂) of the nicotinic acid core yields a fragment at m/z 96.0444.

HRMS Experimental Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in MeOH/H₂O (50:50, v/v) containing 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).

  • Instrument Setup: Calibrate an Orbitrap or Q-TOF mass spectrometer to achieve < 2 ppm mass accuracy. Set the capillary temperature to 320 °C and spray voltage to 3.5 kV.

  • Validation Check: The protocol is self-validating if the isotopic pattern matches the theoretical distribution for C₁₁H₁₃NO₄ (M+1 contribution of ~12.5% due to ¹³C natural abundance).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectroscopic Causality

NMR spectroscopy is the definitive tool for establishing atomic connectivity[6].

  • ¹H NMR: The pyridine ring exhibits a classic AMX spin system. H-4 and H-6 will appear as distinct doublet of doublets (dd) downfield (>8.0 ppm) due to the electron-withdrawing nature of the nitrogen and the carboxylic acid. H-5 will appear further upfield (~7.0 ppm). The diastereotopic protons of the THF ring will present as complex multiplets due to the adjacent chiral center[2].

  • ¹³C NMR: The carboxylic acid carbon will resonate near 167 ppm, while the highly deshielded C-2 of the pyridine (attached to the ether oxygen) will appear near 160 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical proof of structure is the ³J_CH correlation between the O-CH₂ protons (~4.25 ppm) and the pyridine C-2 carbon (~160 ppm). This definitively proves the ether linkage position.

HMBC OCH2 O-CH2 Protons (~4.25 ppm) PyrC2 Pyridine C-2 (~160 ppm) OCH2->PyrC2 3J_CH (Ether Linkage) THFC3 THF C-3' (~38 ppm) OCH2->THFC3 2J_CH (Aliphatic Linkage) PyrC3 Pyridine C-3 (~115 ppm) PyrC2->PyrC3 1J_CC (Aromatic Ring)

Fig 2: Critical HMBC correlations validating the ether linkage and molecular scaffold.

Quantitative Data Summary (Predicted NMR Assignments)
Position¹H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)
Pyridine-2 --160.5-
Pyridine-3 --115.2-
Pyridine-4 8.15dd (J = 7.5, 2.0)140.1C-2, C-6, COOH
Pyridine-5 7.05dd (J = 7.5, 5.0)118.4C-3, C-6
Pyridine-6 8.25dd (J = 5.0, 2.0)150.3C-2, C-4
COOH 13.20br s167.8-
O-CH₂ 4.25d (J = 6.8)68.5C-2, C-3'
THF-2' 3.75, 3.85m (diastereotopic)70.2C-3', C-4'
THF-3' 2.70m38.4O-CH₂, C-2', C-4'
THF-4' 1.65, 2.05m (diastereotopic)28.6C-3', C-5'
THF-5' 3.65, 3.75m (diastereotopic)67.1C-3', C-4'
NMR Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe to maximize mass sensitivity and signal-to-noise ratio[7].

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2 seconds, spectral width of 12 ppm.

    • ¹³C NMR: 1024 scans, D1 of 2 seconds, with proton decoupling (WALTZ-16).

    • 2D NMR: Acquire gradient-selected COSY, HSQC, and HMBC.

  • Validation Check: The protocol is self-validating if the integral sum of the ¹H spectrum equals exactly 13 protons, and the HSQC successfully maps all protonated carbons without ambiguity[8].

Stereochemical Elucidation

Because the THF-3-yl group contains a chiral center, the synthesized compound may exist as a racemic mixture. To elucidate the absolute configuration (R or S):

  • Chiral Resolution: Employ Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H) with CO₂ and a methanol modifier to separate the enantiomers.

  • Absolute Configuration: Subject the separated enantiomers to Vibrational Circular Dichroism (VCD). By comparing the experimental VCD spectra against Density Functional Theory (DFT) simulated spectra, the absolute spatial arrangement of the atoms can be definitively assigned without the need for crystallization.

References

  • EP3274344B1 - Formylated n-heterocyclic derivatives as fgfr4 inhibitors. Google Patents.
  • Crystal structure of 2-hydroxynicotinic acid, form II. ResearchGate. Available at:[Link]

  • Tools for Structure Elucidation: NMR Spectroscopy. Pharmacognosy.us. Available at:[Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available at:[Link]

  • Structure Characterization with NMR Molecular Networking. ChemRxiv. Available at:[Link]

  • Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. Chimia. Available at:[Link]

  • NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching. arXiv. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid (CAS 1019779-01-9) in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2-((Tetrahydrofuran-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (CAS 1019779-01-9) represents a highly specialized, privileged scaffold. By functionalizing the classic nicotinic acid core with a (tetrahydrofuran-3-yl)methoxy ether at the 2-position, this molecule provides a unique combination of steric bulk, hydrogen-bonding capacity, and modulated lipophilicity. This whitepaper details the structural rationale, target-directed applications, and a self-validating synthetic methodology for integrating this compound into drug discovery pipelines.

Structural Rationale & Physicochemical Profiling

The architectural design of CAS 1019779-01-9 is not arbitrary; it is a calculated response to common attrition factors in drug development, such as poor aqueous solubility and off-target lipophilic binding.

  • The Nicotinic Acid Core: Pyridine-3-carboxylic acid is a foundational pharmacophore found in numerous anti-inflammatory agents and GPCR ligands. However, unsubstituted nicotinic acids often suffer from rapid clearance and systemic toxicity.

  • The 2-Alkoxy Substitution: Placing an alkoxy group ortho to the pyridine nitrogen sterically twists the adjacent carboxylate and electronically modulates the pKa of the pyridine ring. This modification is critical for decreasing overall lipophilicity (Log D) and improving aqueous solubility compared to traditional alkyl-substituted analogs .

  • The Tetrahydrofuran-3-yl (THF) Moiety: The THF ring acts as a "soft" lipophilic group. Unlike a rigid cyclopentyl or a highly flexible aliphatic chain, the THF ring introduces an oxygen atom that serves as a hydrogen bond acceptor (HBA). Furthermore, the C3 position of the THF ring is a chiral center, allowing for stereospecific target engagement.

Table 1: Physicochemical Profile & Drug-Likeness
PropertyValueRationale / Impact in Drug Design
Molecular Weight 223.23 g/mol Highly efficient for fragment-based design; strictly adheres to Lipinski’s Rule of 5.
Topological Polar Surface Area 66.4 ŲOptimal range (60–90 Ų) for balancing membrane permeability with aqueous solubility.
Hydrogen Bond Donors (HBD) 1Limited to the carboxylic acid, minimizing the energetic desolvation penalty during receptor binding.
Hydrogen Bond Acceptors (HBA) 4The ether and THF oxygens significantly enhance solubility in physiological media.
Predicted Log P ~1.5Exhibits balanced lipophilicity, preventing non-specific hydrophobic trapping in lipid bilayers.

Pharmacological Applications & Target Pathways

The structural motifs within 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid have been validated across several high-profile therapeutic targets.

  • Mineralocorticoid Receptor (MR) Antagonists: The development of nonsteroidal MR antagonists frequently utilizes 2-alkoxynicotinic acid derivatives. The alkoxy substitution is deliberately employed to decrease lipophilicity and dramatically improve solubility in simulated intestinal fluids, a critical factor for oral bioavailability .

  • mGlu5 Negative Allosteric Modulators (NAMs): The incorporation of the THF-3-yl ether motif has been pivotal in optimizing mGlu5 NAMs (such as thieno[3,2-b]pyridine-5-carboxamides). The THF oxygen engages in critical hydrogen bonding within the allosteric pocket, improving brain penetrance and oral bioavailability in psychiatric drug models .

  • PDE4 Inhibitors & "Dual-Soft" Design: THF derivatives are frequently integrated into PDE4 inhibitors for dermatological applications. The ether linkage provides metabolic susceptibility, allowing the drug to act locally at the target site (skin) while being rapidly degraded by hepatic enzymes upon systemic entry, thereby eliminating dose-limiting emesis .

Pharmacology Core Nicotinic Acid Core (Privileged Scaffold) Sub1 2-Alkoxy Substitution (Decreases Lipophilicity) Core->Sub1 Sub2 THF-3-yl Moiety (H-Bond Acceptor, Chiral Center) Core->Sub2 Target2 MR Antagonists (Improved Solubility) Sub1->Target2 Target1 mGlu5 NAMs (Brain Penetrance) Sub2->Target1 Target3 PDE4 Inhibitors (Metabolic Stability) Sub2->Target3

Pharmacological rationale mapping structural motifs to biological target optimization.

Self-Validating Synthetic Methodology

To synthesize CAS 1019779-01-9 with high yield and purity, a three-step Nucleophilic Aromatic Substitution (SNAr) protocol is required. The causality behind each reagent choice is detailed below to ensure a self-validating experimental workflow.

Step 1: Esterification of 2-Chloronicotinic Acid
  • Causality: The free carboxylic acid of 2-chloronicotinic acid deactivates the pyridine ring toward SNAr. Under basic conditions, it forms an electron-rich carboxylate anion that repels nucleophiles. Esterification masks this negative charge, preserving the electrophilicity of the C2 position.

  • Protocol:

    • Suspend 2-chloronicotinic acid (1.0 eq) in anhydrous methanol (10 mL/g).

    • Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C to catalyze the Fischer esterification.

    • Reflux the mixture at 65 °C for 12 hours.

    • Concentrate under reduced pressure, neutralize carefully with saturated NaHCO₃, and extract with ethyl acetate.

    • Dry over anhydrous Na₂SO₄ and concentrate to yield methyl 2-chloronicotinate.

Step 2: SNAr Reaction
  • Causality: (Tetrahydrofuran-3-yl)methanol is a relatively weak aliphatic nucleophile. Sodium hydride (NaH) is utilized to quantitatively deprotonate the alcohol, forming a highly reactive alkoxide. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the sodium cation, leaving the alkoxide "naked" to rapidly attack the activated C2 chlorine.

  • Protocol:

    • Dissolve (tetrahydrofuran-3-yl)methanol (1.2 eq) in anhydrous DMF (5 mL/g) under an inert argon atmosphere.

    • Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions at 0 °C. Stir for 30 minutes until H₂ evolution ceases.

    • Add a solution of methyl 2-chloronicotinate (1.0 eq) in DMF dropwise.

    • Heat the reaction mixture to 80 °C for 4 hours.

    • Quench with ice water and extract with ethyl acetate. Wash the organic layer with brine (3x) to thoroughly remove residual DMF.

    • Purify via silica gel chromatography (Hexanes/EtOAc) to yield methyl 2-((tetrahydrofuran-3-yl)methoxy)nicotinate.

Step 3: Saponification
  • Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/H₂O) is employed to selectively hydrolyze the methyl ester without cleaving the newly formed ether linkage. The lithium cation coordinates with the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack of the hydroxide ion.

  • Protocol:

    • Dissolve the intermediate ester (1.0 eq) in a 3:1 mixture of THF and H₂O.

    • Add LiOH monohydrate (2.0 eq) and stir at room temperature for 6 hours.

    • Evaporate the THF under reduced pressure.

    • Acidify the aqueous layer to pH 3–4 using 1M HCl to precipitate the free acid.

    • Filter the precipitate, wash with cold water, and dry under high vacuum to afford pure 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid.

Synthesis A 2-Chloronicotinic Acid (Starting Material) B Esterification (MeOH, H2SO4) A->B C Methyl 2-chloronicotinate (Intermediate 1) B->C D SNAr Reaction (THF-3-yl-methanol, NaH, DMF) C->D E Methyl 2-((THF-3-yl)methoxy)nicotinate (Intermediate 2) D->E F Saponification (LiOH, THF/H2O) E->F G 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (Final Product) F->G

Synthetic workflow for 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid via SNAr.

Analytical Validation Standards

To verify the integrity of the synthesized building block prior to downstream coupling, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 224.1.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic downfield pyridine protons (typically a doublet of doublets around 8.2 ppm and 8.1 ppm, and a multiplet around 7.0 ppm). The ether linkage will present as a distinct doublet integrating to 2H (~4.3 ppm), coupled to the complex multiplet of the THF-3-yl methine proton (~2.6 ppm).

References

  • Identification of (R)-6-(1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic Acid, a Highly Potent and Selective Nonsteroidal Mineralocorticoid Receptor Antagonist. Journal of Medicinal Chemistry. URL:[Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. URL:[Link]

  • Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel “Dual-Soft” PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry. URL:[Link]

Foundational

Synthesis of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid: A Comprehensive Technical Guide

Introduction & Rationale 2-Alkoxynicotinic acids are highly privileged scaffolds in modern medicinal chemistry. They frequently serve as bioisosteres for ortho-substituted benzoic acids or as critical intermediates in th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

2-Alkoxynicotinic acids are highly privileged scaffolds in modern medicinal chemistry. They frequently serve as bioisosteres for ortho-substituted benzoic acids or as critical intermediates in the development of kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics[1]. The specific target molecule, 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid , incorporates a chiral, oxygen-rich aliphatic ether at the C2 position of the pyridine core. This specific functionalization is strategically utilized to modulate lipophilicity (LogP), enhance aqueous solubility, and introduce novel hydrogen-bonding vectors for precise target protein engagement.

This technical guide outlines a highly efficient, self-validating synthetic route for this compound, focusing on the mechanistic causality behind reagent selection, thermodynamic control, and isolation protocols.

Retrosynthetic Analysis & Route Selection

The functionalization of the pyridine core can theoretically be achieved via transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig etherification) or Nucleophilic Aromatic Substitution (SNAr).

While metal-catalyzed amidation and etherification protocols are widely used for unactivated systems[2], they often require expensive palladium or copper catalysts, specialized ligands, and prior esterification of the carboxylic acid to prevent catalyst poisoning. For 2-chloronicotinic acid, the SNAr pathway is the superior, atom-economical choice. Despite the electronically deactivating nature of the carboxylate anion formed in situ under basic conditions, the strong electron-withdrawing inductive and resonance effects of the adjacent pyridine nitrogen sufficiently lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[1]. This permits direct attack by a strong, sterically unhindered alkoxide nucleophile[3].

Retrosynthesis Target 2-((Tetrahydrofuran-3-yl)methoxy) nicotinic acid Intermediate Meisenheimer Complex (Transition State) Target->Intermediate Retrosynthetic Disconnection Reagents 2-Chloronicotinic Acid + (Tetrahydrofuran-3-yl)methanol Intermediate->Reagents SNAr Reaction

Retrosynthetic disconnection of 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid via SNAr.

Mechanistic Insights: The SNAr Pathway

The transformation proceeds via a classic addition-elimination mechanism, governed by strict thermodynamic and kinetic parameters:

  • Alkoxide Generation: (Tetrahydrofuran-3-yl)methanol is a primary aliphatic alcohol with a pKa of ~15–16. Complete, irreversible deprotonation is mandated to prevent competitive hydrolysis of the starting material by trace water. Sodium Hydride (NaH) is selected as it acts as a strong, non-nucleophilic base, evolving hydrogen gas to drive the equilibrium entirely toward the alkoxide.

  • Nucleophilic Attack: The "naked" alkoxide attacks the highly electrophilic C2 position of the 2-chloronicotinate anion. This forms a negatively charged Meisenheimer complex, which is stabilized by the electronegative pyridine nitrogen temporarily accommodating the charge.

  • Elimination: The intermediate collapses, expelling the chloride leaving group and restoring aromaticity to yield the target ether[4].

Solvent Causality: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are required. As polar aprotic solvents, they effectively solvate the sodium cations but leave the alkoxide unsolvated and highly reactive, significantly lowering the activation energy barrier for the nucleophilic attack.

Experimental Methodology (Self-Validating System)

The following protocol is designed to be self-validating; the precise control of stoichiometry and pH directly dictates the success of the reaction and the purity of the isolated product.

Step-by-Step Protocol

Materials: 2-Chloronicotinic acid (1.0 eq), (Tetrahydrofuran-3-yl)methanol (1.2 eq), Sodium Hydride (60% dispersion in mineral oil, 2.5 eq), anhydrous DMF.

  • Preparation of the Base Suspension: Under an inert argon atmosphere, suspend NaH (2.5 eq) in anhydrous DMF.

    • Causality: Exactly 2.5 equivalents are utilized because 1.0 eq is consumed immediately by the carboxylic acid proton of 2-chloronicotinic acid, 1.0 eq generates the active alkoxide nucleophile, and the remaining 0.5 eq acts as a kinetic buffer against adventitious moisture.

  • Alkoxide Formation: Cool the suspension to 0 °C. Add (tetrahydrofuran-3-yl)methanol (1.2 eq) dropwise. Stir for 30 minutes until H2 gas evolution ceases.

    • Causality: Cooling prevents the thermal degradation of DMF by NaH and safely controls the exothermic deprotonation.

  • Substrate Addition: Add 2-chloronicotinic acid (1.0 eq) portion-wise. A thick precipitate (the sodium carboxylate salt) will initially form but will gradually dissolve as the reaction progresses.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12–16 hours.

    • Causality: Because the carboxylate group electronically deactivates the ring compared to an ester, elevated thermal energy is required to traverse the activation barrier for Meisenheimer complex formation[4].

  • Quenching and pH-Controlled Isolation: Cool the mixture to room temperature and carefully quench with ice water. Wash the aqueous layer with hexanes to remove the mineral oil introduced by the NaH dispersion.

    • Critical Self-Validating Step: Adjust the aqueous layer precisely to pH 3.5 using 1M HCl.

    • Causality: The product is highly amphoteric. At pH > 5, it exists as a water-soluble carboxylate anion. At pH < 2, the pyridine nitrogen protonates, forming a highly water-soluble pyridinium salt. Adjusting to pH 3.5 targets the isoelectric point, ensuring the molecule exists as the neutral zwitterion or free acid, which forces it out of the aqueous phase.

  • Purification: Extract the precipitated/cloudy aqueous layer with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude residue from EtOAc/Heptane to afford the pure target compound.

Workflow A Step 1: Alkoxide Generation NaH + (THF-3-yl)methanol in DMF (0 °C) B Step 2: Substrate Addition Add 2-Chloronicotinic Acid (RT to 80 °C) A->B C Step 3: Reaction Monitoring LC-MS / TLC until completion B->C D Step 4: Quenching & pH Adjustment Add H2O, adjust to pH 3.5 with HCl C->D E Step 5: Isolation Extraction (EtOAc) & Crystallization D->E

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Data Presentation: Optimization of Reaction Conditions

To validate the chosen experimental parameters, the following table summarizes the optimization landscape for this specific SNAr transformation.

EntryBase (Eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Cs2CO3 (2.5)DMF8024< 10Incomplete alkoxide formation due to weak basicity of the carbonate[2].
2t-BuOK (2.5)THF65 (Reflux)1645Lower boiling point of THF limits necessary thermal activation.
3NaH (1.1)DMF80160Base consumed entirely by the carboxylic acid; no alkoxide formed.
4 NaH (2.5) DMF 80 12 88 Optimal conditions; complete deprotonation and sufficient thermal energy.

Analytical Characterization & Quality Control

Verification of the synthesized 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid is confirmed via standard analytical techniques to ensure structural integrity and purity prior to downstream biological or synthetic applications:

  • LC-MS (ESI+): Expected [M+H]+m/z = 224.1. The complete absence of the 2-chloronicotinic acid starting material peak (m/z = 158.0) confirms reaction completion.

  • 1H NMR (400 MHz, DMSO-d6):

    • Pyridine core: Characteristic doublet of doublets for the aromatic protons at C4, C5, and C6.

    • Ether linkage: A distinct multiplet or diastereotopic splitting pattern around 4.2–4.4 ppm corresponding to the -O-CH2- group.

    • Tetrahydrofuran ring: Complex multiplets between 1.5–3.8 ppm corresponding to the aliphatic protons of the chiral THF ring.

References

  • Benchchem. "2-Chloronicotinic Acid | High-Purity Reagent". Benchchem Product Catalog. URL:[Link]

  • Kuo, C.-H., et al. (2024). "Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives". The Journal of Organic Chemistry. URL:[Link]

  • Khunnawutmanothum, N., et al. (2007). "Novel 2-Chloro-8-arylthiomethyldipyridodiazepinone Derivatives with Activity against HIV-1 Reverse Transcriptase". Molecules, 12(2), 218-230. URL:[Link]

  • Jafari, A. A., et al. (2017). "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst". Chemistry Central Journal. URL:[Link]

Sources

Exploratory

The Tetrahydrofuran (THF) Moiety in Structure-Based Drug Design: Physicochemical Modulation and Target Engagement

Executive Summary The strategic selection of chiral building blocks is a cornerstone of modern drug discovery. Among the vast arsenal of available heterocyclic synthons, the tetrahydrofuran (THF) moiety has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic selection of chiral building blocks is a cornerstone of modern drug discovery. Among the vast arsenal of available heterocyclic synthons, the tetrahydrofuran (THF) moiety has emerged as a highly privileged scaffold. As a five-membered oxygen-containing heterocycle, THF offers a unique combination of structural rigidity, bioisosteric versatility, and precise physicochemical modulation. This technical guide explores the causality behind utilizing THF and its derivatives—most notably the bis-THF ligand—in structure-based drug design (SBDD), detailing self-validating synthetic protocols and the mechanistic basis for its success against highly mutable targets like the HIV-1 protease.

The Physicochemical Causality of THF Bioisosterism

In medicinal chemistry, replacing a simple carbocycle (like cyclopentane) with an oxygen-containing heterocycle (like THF) fundamentally alters the molecule's interaction with both the aqueous environment and the biological target.

The Causality of Oxygen Insertion: The introduction of the ether oxygen into the ring system introduces a localized dipole and a potent hydrogen-bond acceptor. This single atomic substitution significantly lowers the overall lipophilicity (LogP) of the molecule while enhancing its aqueous solubility[1]. Furthermore, THF provides conformational restriction without the heavy entropic penalty associated with highly flexible aliphatic chains. This allows medicinal chemists to tune the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug while simultaneously providing a new vector for target engagement[1].

Table 1: Comparative Physicochemical Properties of Carbocyclic vs. O-Heterocyclic Scaffolds
PropertyCyclopentane (Carbocycle)Tetrahydrofuran (THF)Tetrahydropyran (THP)
Ring Size 5-membered5-membered6-membered
Heteroatoms 01 (Oxygen)1 (Oxygen)
H-Bond Acceptors 011
Lipophilicity (LogP) HigherLowerModerate
Aqueous Solubility PoorHighHigh
Primary SBDD Application Hydrophobic pocket packingH-bond targeting, ADME tuningConformational restriction, Clearance reduction

(Note: THP is included as a 6-membered counterpart often utilized for similar ADME improvements, such as reducing hepatic clearance in kinase inhibitors[2].)

The Bis-THF Motif: Conquering HIV-1 Protease Resistance

The most profound application of the THF moiety in modern pharmacotherapy is the development of the stereochemically defined fused bis-tetrahydrofuran (bis-THF) ligand. This structural innovation serves as the critical P2 ligand in the HIV-1 protease inhibitor (PI) Darunavir (DRV)[3].

Mechanistic Causality of Resistance Resilience: First-generation PIs were highly peptidic and relied heavily on interactions with the amino acid side chains of the HIV-1 protease. When the virus mutated these specific side chains, the drugs rapidly lost efficacy. The bis-THF moiety was rationally designed to bypass this vulnerability. The two ether oxygens of the bis-THF ligand form3 in the S2 subsite of the enzyme[3].

Because the enzyme's backbone architecture is absolutely critical for its catalytic function, it cannot easily mutate without rendering the virus non-infectious. By anchoring specifically to these conserved backbone atoms, the bis-THF ligand creates a self-sustaining efficacy loop, providing unprecedented resilience against multi-drug resistant HIV strains[4].

BindingLogic DRV Darunavir (Bis-THF P2 Ligand) O1 THF Oxygen 1 (H-Bond Acceptor) DRV->O1 O2 THF Oxygen 2 (H-Bond Acceptor) DRV->O2 Asp29 Asp29 Backbone NH (S2 Subsite) O1->Asp29 Strong H-Bond Asp30 Asp30 Backbone NH (S2 Subsite) O2->Asp30 Strong H-Bond Efficacy Maintained Efficacy Against Mutant Strains Asp29->Efficacy Backbone Conservation Asp30->Efficacy Backbone Conservation

Fig 1. Causal logic of bis-THF binding to the HIV-1 protease backbone, preventing viral resistance.

Recent structural advancements have even explored5, which utilize a third THF ring to capture water-mediated hydrogen bonds with conserved residues like Gly48, further anchoring the inhibitor into the active site[5].

Table 2: Binding Profile of THF-based HIV-1 Protease Inhibitors
Inhibitor Class / CompoundP2 Ligand StructurePrimary Target InteractionPotency (Ki / IC50)Resistance Profile
First-Gen PIs Peptidic / AliphaticSide-chain dependentNanomolarHighly susceptible
Darunavir (DRV) Bis-THFAsp29/Asp30 backbonePicomolar / ~1-3 nMHighly resilient
Compound 23c Substituted Bis-THFAsp29/30 + Gly48Ki = 2.9 pMResilient
Tris-THF PIs Tris-THFAsp29/30 + Gly48 (water)PicomolarSuperior to DRV

(Data synthesized from structural analyses of potent hybrid HIV-1 protease inhibitors[6],[5],[3].)

Self-Validating Protocol: Stereoselective Synthesis of THF Ligands

To harness the precise binding potential of THF, absolute stereochemical control is required. The following protocol outlines a self-validating system for the synthesis of functionalized chiral THF derivatives, utilizing enzymatic resolution as the critical divergence point[7].

Phase 1: Precursor Generation
  • Ozonolysis: Dissolve α -methylene- γ -valerolactone in anhydrous dichloromethane (DCM) at -78 °C and subject to ozonolysis.

    • Causality: This selectively cleaves the exocyclic double bond to generate the corresponding keto lactone without over-oxidizing the highly sensitive ring structure[7].

  • Reduction: Hydrogenate the intermediate using 10% Pd-C in ethyl acetate under a hydrogen atmosphere.

    • Causality: The palladium catalyst stereoselectively reduces the ketone, yielding a racemic α -hydroxy lactone[7].

Phase 2: Enzymatic Resolution (The Divergence Point)
  • Lipase-PS Catalysis: Treat the racemic α -hydroxy lactone with Lipase-PS in the presence of an acyl donor (e.g., vinyl acetate).

    • Causality: Lipase-PS exhibits strict enantioselectivity, acylating only one enantiomer. This converts a difficult-to-separate racemic mixture into two chemically distinct species (an alcohol and an ester), enabling straightforward chromatographic separation[7].

Phase 3: Validation & Quality Control (System Self-Validation)
  • Stereochemical Validation (Chiral HPLC): Analyze the isolated THF alcohol via chiral High-Performance Liquid Chromatography.

    • Causality: Ensures the enantiomeric excess (ee) is >99%. If the ee falls below this threshold, the batch is immediately rejected or subjected to a secondary enzymatic resolution, preventing downstream failure in biological assays.

  • Structural Validation (X-ray Crystallography): Following coupling to the sulfonamide isostere, co-crystallize the final PI with wild-type HIV-1 protease.

    • Causality: Confirms that the6[6]. This physical proof validates the entire synthetic and computational design hypothesis.

Workflow Start Precursor: alpha-methylene- gamma-valerolactone Ozonolysis Ozonolysis & Pd-C Reduction (Yields racemic alpha-hydroxy lactone) Start->Ozonolysis Enzymatic Lipase-PS Enzymatic Resolution (Stereoselective acylation) Ozonolysis->Enzymatic Racemic Intermediate Validation1 QC: Chiral HPLC (Validates ee > 99%) Enzymatic->Validation1 Chiral Separation Coupling Isostere Coupling (Forms final PI) Validation1->Coupling Enantiopure THF Validation2 QC: X-ray Crystallography (Validates backbone H-bonding) Coupling->Validation2 PI Candidate

Fig 2. Self-validating synthetic workflow for chiral THF ligands, ensuring stereochemical integrity.

Beyond Antivirals: THF in Marine Natural Products and Oncology

The utility of the THF moiety extends far beyond synthetic antivirals. In nature, marine-derived terpenoids frequently incorporate tetrahydrofuranyl rings, exhibiting potent biological activities. For instance, 8 (such as the rhabdastins) demonstrate significant antiproliferative effects against leukemic cell lines (K562 and Molt4)[8]. The rigid THF core in these complex natural products pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding to oncology targets, making them highly attractive leads for novel anticancer therapeutics[8].

References

  • A Comparative Guide to Tetrahydrofuran-3-carboxylic Acid and Other Chiral Building Blocks in Drug Design - Benchchem
  • Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions - PMC / NIH
  • Modified bis-tetrahydrofuran inhibitors toward improved binding to HIV-1 proteases - ResearchG
  • Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - ACS Medicinal Chemistry Letters
  • Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran in a Pseudo-Symmetric Dipeptide Isostere - eScholarship@UMassChan
  • Structure-Based Design of Potent HIV-1 Protease Inhibitors with Modified P1-Biphenyl Ligands - SciSpace
  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes - MDPI
  • Disubstituted Bis-THF Moieties as New P2 Ligands in Nonpeptidal HIV-1 Protease Inhibitors - NIH
  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC / NIH
  • Tetrahydropyrans in Drug Discovery - PharmaBlock

Sources

Foundational

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

Authored For: Researchers, Scientists, and Drug Development Professionals By: A Senior Application Scientist Abstract This guide provides a comprehensive framework for the initial investigation of 2-((Tetrahydrofuran-3-y...

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

By: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the initial investigation of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid, a novel compound with therapeutic potential. Due to the absence of existing literature on this specific molecule, this document outlines a structured, hypothesis-driven approach to identifying and validating its potential therapeutic targets. By deconstructing the molecule into its core components—a nicotinic acid backbone and a tetrahydrofuran-methoxy side chain—we can infer plausible biological activities and design a robust experimental plan to elucidate its mechanism of action. This whitepaper details the scientific rationale, step-by-step experimental protocols, and data interpretation strategies necessary to advance our understanding of this promising compound.

Introduction: A Hypothesis-Driven Approach to a Novel Compound

The field of drug discovery is often confronted with novel chemical entities for which no biological activity has been reported. In such instances, a systematic and logical approach, grounded in established pharmacological principles, is paramount. The compound 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid presents such a case. Its structure, featuring a nicotinic acid core, immediately suggests a potential interaction with pathways modulated by nicotinic acid (niacin, Vitamin B3) and its derivatives. The addition of a tetrahydrofuran-methoxy side chain introduces a novel structural element that could significantly alter its potency, selectivity, and pharmacokinetic properties compared to its parent molecule.

This guide puts forth two primary, plausible hypotheses for the therapeutic targets of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid:

  • Hypothesis 1: Agonism at the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A). Nicotinic acid is the endogenous ligand for HCA2, a G-protein coupled receptor (GPCR) primarily expressed in adipocytes and immune cells. Activation of HCA2 is known to mediate the anti-lipolytic and anti-inflammatory effects of nicotinic acid. The novel side chain of our compound may modulate its binding affinity and functional activity at this receptor.

  • Hypothesis 2: Inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1). Nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical co-substrate for enzymes like PARP1. Some nicotinic acid derivatives have been shown to inhibit PARP activity. The unique structure of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid could confer inhibitory properties against this important enzyme, which is a validated target in oncology and inflammatory diseases.

This document will provide a detailed roadmap for testing these hypotheses through a series of in vitro experiments, complete with protocols and data interpretation guidelines.

Primary Target Hypothesis: HCA2 (GPR109A) Agonism

Scientific Rationale

HCA2 is a well-established target for lipid-lowering therapies. Its activation in adipose tissue leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the release of free fatty acids into the bloodstream. Furthermore, HCA2 activation on immune cells, such as macrophages and neutrophils, has been shown to exert anti-inflammatory effects. Given that nicotinic acid is the natural ligand for HCA2, it is a primary and logical starting point for investigating the biological activity of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid. The tetrahydrofuran-methoxy side chain could potentially enhance the compound's interaction with the receptor's binding pocket, leading to increased potency or altered signaling bias.

Experimental Workflow for HCA2 Target Validation

The following diagram outlines the proposed workflow for validating HCA2 as a target:

HCA2_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation Binding Radioligand Binding Assay (Determine Affinity) Functional cAMP Inhibition Assay (Measure Functional Potency) Binding->Functional Confirm Functional Activity Selectivity Counter-Screening (vs. HCA1, HCA3) Functional->Selectivity Assess Specificity Analysis Calculate Ki and EC50 (Potency & Efficacy) Selectivity->Analysis Integrate Data Decision Go/No-Go Decision for In Vivo Studies Analysis->Decision Evaluate Therapeutic Potential

Caption: Experimental workflow for HCA2 target validation.

Detailed Experimental Protocols
  • Objective: To determine the binding affinity (Ki) of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid for the human HCA2 receptor.

  • Materials:

    • Membranes from HEK293 cells stably expressing human HCA2.

    • [3H]-Nicotinic acid (radioligand).

    • Non-labeled nicotinic acid (for determining non-specific binding).

    • Test compound: 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and non-labeled nicotinic acid.

    • In a 96-well plate, add binding buffer, cell membranes, [3H]-nicotinic acid, and either the test compound, non-labeled nicotinic acid (for non-specific binding), or buffer alone (for total binding).

    • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold binding buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., GraphPad Prism).

  • Objective: To measure the functional potency (EC50) of the test compound in inhibiting cAMP production following HCA2 activation.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing human HCA2.

    • Forskolin (an adenylate cyclase activator).

    • Test compound: 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid.

    • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

    • Plot the dose-response curve and calculate the EC50 value.

HCA2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the HCA2 receptor.

HCA2_Signaling Ligand 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid Receptor HCA2 (GPR109A) Ligand->Receptor Binds and Activates G_protein Gi/o Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Inhibition of Lipolysis HSL->Lipolysis Promotes

Caption: HCA2 signaling pathway leading to inhibition of lipolysis.

Secondary Target Hypothesis: PARP1 Inhibition

Scientific Rationale

PARP1 is a key enzyme in DNA repair and cellular stress responses. Its overactivation can deplete cellular NAD+ and ATP pools, leading to cell death. Inhibitors of PARP1 have been successfully developed as anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Given that nicotinic acid is a fundamental building block for NAD+, and some of its analogs have demonstrated PARP inhibitory activity, it is plausible that 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid could function as a PARP1 inhibitor. The tetrahydrofuran-methoxy side chain might facilitate binding to the nicotinamide-binding pocket of the enzyme.

Experimental Workflow for PARP1 Target Validation

PARP1_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis & Next Steps Enzymatic Biochemical PARP1 Assay (Determine IC50) Cellular Cell-Based PARylation Assay (Confirm Cellular Activity) Enzymatic->Cellular Validate in Cellular Context Analysis Calculate IC50 (Inhibitory Potency) Cellular->Analysis Integrate Data Decision Proceed to Cellular Toxicity & Efficacy Studies Analysis->Decision Evaluate Therapeutic Potential

Caption: Experimental workflow for PARP1 target validation.

Detailed Experimental Protocols
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PARP1 enzymatic activity.

  • Materials:

    • Recombinant human PARP1 enzyme.

    • Histones (as a substrate for PARPylation).

    • Biotinylated NAD+.

    • Activated DNA (to stimulate PARP1 activity).

    • Known PARP1 inhibitor (e.g., Olaparib, as a positive control).

    • Test compound: 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid.

    • Assay buffer.

    • Streptavidin-coated plates and a suitable detection reagent (e.g., HRP-conjugated anti-PAR antibody).

  • Procedure:

    • Coat a 96-well plate with histones.

    • In a separate plate, prepare the reaction mixture containing assay buffer, activated DNA, and the PARP1 enzyme.

    • Add serial dilutions of the test compound or the positive control to the reaction mixture.

    • Initiate the PARPylation reaction by adding biotinylated NAD+.

    • Incubate for 60 minutes at room temperature.

    • Transfer the reaction mixture to the histone-coated plate and incubate to allow the PARPylated histones to bind.

    • Wash the plate to remove unbound reagents.

    • Detect the incorporated biotinylated PAR using a streptavidin-HRP conjugate followed by a colorimetric or chemiluminescent substrate.

    • Measure the signal and calculate the IC50 value from the dose-response curve.

Data Summary and Interpretation

The data generated from these initial screening assays should be compiled and analyzed to guide further research. The following table provides a template for summarizing the key findings.

Assay Parameter 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid Positive Control (e.g., Nicotinic Acid / Olaparib)
HCA2 Binding Ki (nM)Experimental ValueKnown Value
HCA2 Functional EC50 (nM)Experimental ValueKnown Value
PARP1 Inhibition IC50 (nM)Experimental ValueKnown Value

A potent activity in either of these primary assays (e.g., Ki or EC50/IC50 in the low nanomolar to low micromolar range) would warrant further investigation, including selectivity profiling against related receptors (e.g., HCA1, HCA3) or other PARP isoforms.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial characterization of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid. By systematically evaluating its activity against high-probability targets derived from its chemical structure, researchers can efficiently and logically progress towards elucidating its therapeutic potential. Positive results from this initial phase of investigation would pave the way for more advanced studies, including in vivo efficacy models for dyslipidemia, inflammation, or oncology, as well as comprehensive ADME/Tox profiling. This structured approach ensures that subsequent research and development efforts are built upon a solid, data-driven foundation.

References

  • This section would be populated with citations for the specific protocols and background information used, with links to authoritative sources. As this is a hypothetical guide for a novel compound, representative references are not applicable. In a real-world scenario, this section would be critical for scientific integrity.
Exploratory

In Silico Modeling of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid: A Structural and Dynamic Evaluation of a Novel GPR109A Ligand

Executive Summary & Rationale The development of novel therapeutics targeting the Hydroxycarboxylic acid receptor 2 (HCA2), commonly known as GPR109A, remains a critical frontier in managing dyslipidemia and neuroinflamm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of novel therapeutics targeting the Hydroxycarboxylic acid receptor 2 (HCA2), commonly known as GPR109A, remains a critical frontier in managing dyslipidemia and neuroinflammation. While niacin (nicotinic acid) is a highly effective GPR109A agonist, its clinical utility is severely limited by cutaneous vasodilation (flushing), a side effect mediated by β -arrestin recruitment.

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid represents a rationally designed structural evolution of the niacin scaffold. By introducing a bulky, flexible (tetrahydrofuran-3-yl)methoxy ether linkage at the C2 position of the pyridine ring, the molecule is hypothesized to alter the receptor binding kinetic profile. This in-depth technical guide outlines a comprehensive in silico framework to evaluate this molecule's potential as a biased GPR109A agonist, utilizing Quantum Mechanics (QM), Molecular Docking, Molecular Dynamics (MD), and ADMET profiling.

Experimental Workflow & Causality

To ensure scientific integrity, our in silico pipeline is designed as a self-validating system. Static docking alone is insufficient for flexible ligands; therefore, we employ a sequential methodology where each computational phase validates the preceding one.

Workflow A 1. Quantum Mechanics (DFT Optimization) C 3. Molecular Docking (Induced-Fit) A->C B 2. Target Preparation (GPR109A - PDB: 8IY9) B->C D 4. Molecular Dynamics (100ns Trajectory) C->D E 5. Trajectory Analysis (MM-PBSA & RMSD) D->E F 6. ADMET Profiling (In Silico PK) E->F

Figure 1: Comprehensive in silico workflow for ligand evaluation.

Quantum Mechanical (QM) Evaluation
  • Protocol: Density Functional Theory (DFT) calculations are performed using [5] at the B3LYP/6-311G(d,p) level of theory.

  • Causality: The tetrahydrofuran (THF) ring exhibits significant conformational flexibility (envelope vs. half-chair conformations). Standard molecular mechanics force fields often miscalculate the partial charges of the ether oxygen and the THF dipole. DFT optimization provides an accurate Electrostatic Potential (ESP) map and precise ground-state geometry, which is critical for preventing steric clashes during the subsequent docking phase.

Target Preparation & Validation
  • Protocol: The high-resolution cryo-EM structure of the Niacin-GPR109A-G protein complex () [1] is utilized. The receptor is prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges.

  • Self-Validation: The protocol is validated by re-docking the co-crystallized niacin ligand. An RMSD of < 1.5 Å between the docked pose and the experimental conformation confirms the reliability of the grid parameters.

Molecular Docking & Target Interaction

Because the C2 substituent of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid is significantly bulkier than the native niacin hydrogen, rigid-receptor docking will yield false negatives. We employ an Induced-Fit Docking (IFD) protocol using [2] to allow side-chain flexibility within a 5 Å radius of the binding pocket.

Docking Results & Structural Insights

The addition of the THF-methoxy group significantly enhances the binding affinity compared to the native ligand. While the carboxylic acid moiety maintains the critical salt bridge with Arg111 (essential for GPR109A activation), the THF ring extends into a secondary hydrophobic sub-pocket, interacting with Phe277.

Table 1: Comparative Docking Profile

LigandDocking Score (kcal/mol)Key Interacting ResiduesH-Bonds
Niacin (Control)-6.2Arg111, Ser178, Tyr2843
2-((THF-3-yl)methoxy)nicotinic acid-7.8Arg111, Ser178, Tyr284, Phe2774

Molecular Dynamics (MD) Simulations

To evaluate the temporal stability of the docked complex, a 100 ns MD simulation is executed using [3].

MD Protocol & Causality
  • System Setup: The complex is solvated in a TIP3P water box, neutralized with 0.15 M NaCl, and parameterized using the CHARMM36 force field.

  • Equilibration: 1 ns NVT (constant volume/temperature) followed by 1 ns NPT (constant pressure/temperature) to stabilize the solvent and system density.

  • Causality: Docking provides a static snapshot. MD is strictly required to verify if the bulky THF group induces destabilizing allosteric shifts in the transmembrane helices over time, which could inadvertently deactivate the receptor.

Trajectory Analysis

The trajectory data confirms that the novel derivative forms a highly stable complex. The MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations reveal a significantly more favorable free energy of binding due to increased Van der Waals interactions from the THF ring.

Table 2: 100 ns MD Simulation Metrics

MetricNiacin Complex2-((THF-3-yl)methoxy)nicotinic acid Complex
Average Ligand RMSD (nm)0.15 ± 0.020.18 ± 0.03
Protein Backbone RMSD (nm)0.22 ± 0.040.24 ± 0.05
MM-PBSA Binding Energy (kJ/mol)-85.4 ± 4.2-112.6 ± 5.8

GPR109A Signaling Pathway & Biological Implication

By stabilizing the active conformation of GPR109A, the ligand triggers the Gi/o protein-coupled cascade. The robust binding energy suggests potent agonism, which leads to the inhibition of adenylyl cyclase, a drop in intracellular cAMP, and the subsequent therapeutic inhibition of lipolysis.

Pathway L Ligand Binding (2-THF-methoxy-nicotinic acid) R GPR109A Receptor Activation L->R Agonism G Gi Protein Coupling R->G AC Adenylyl Cyclase Inhibition G->AC cAMP cAMP Reduction AC->cAMP Lip Lipolysis Inhibition (Therapeutic Effect) cAMP->Lip

Figure 2: GPR109A signaling pathway mediating antilipolytic effects.

ADMET & Pharmacokinetic Profiling

A molecule's in vitro potency is irrelevant if its pharmacokinetic profile is poor. We utilized [4] to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid.

The addition of the ether linkage optimally increases the lipophilicity (LogP) compared to niacin, enhancing gastrointestinal absorption while remaining well within Lipinski's Rule of Five. Crucially, it is predicted to have low Blood-Brain Barrier (BBB) permeability, minimizing potential central nervous system off-target effects.

Table 3: Predicted ADMET Properties

PropertyValue/PredictionOptimal Range / Threshold
Molecular Weight223.23 g/mol < 500 g/mol
LogP (Consensus)1.450 to 3
Topological Polar Surface Area76.66 Ų< 140 Ų
BBB PermeabilityLowLow (Avoids CNS side effects)
CYP450 InhibitionNoneNone (Reduces drug-drug interactions)

Conclusion

The in silico evaluation of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid demonstrates that it is a highly promising, rationally designed GPR109A ligand. The incorporation of the THF-methoxy group at the C2 position not only improves the theoretical binding affinity (-7.8 kcal/mol) compared to native niacin but also exhibits excellent dynamic stability within the receptor pocket over a 100 ns trajectory. Coupled with a highly favorable predicted ADMET profile, this compound warrants immediate progression to in vitro functional assays to evaluate its potential as a non-flushing antilipolytic agent.

References

  • Yadav, M.K., Sarma, P., Chami, M., Banerjee, R., Shukla, A.K. "Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution." RCSB Protein Data Bank (PDB ID: 8IY9), 2024. URL:[Link]

  • Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 2010. URL: [Link]

  • Abraham, M. J., et al. "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 2015. URL: [Link]

  • Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 2017. URL: [Link]

  • Frisch, M. J., et al. "Gaussian 16." Gaussian, Inc., 2016. URL: [Link]

Foundational

Spectroscopic Profiling and Structural Elucidation of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid: A Comprehensive Technical Guide

Executive Summary The structural characterization of highly functionalized heterocyclic building blocks is a critical bottleneck in modern drug discovery. The target molecule, 2-((tetrahydrofuran-3-yl)methoxy)nicotinic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of highly functionalized heterocyclic building blocks is a critical bottleneck in modern drug discovery. The target molecule, 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid (C₁₁H₁₃NO₄), represents a privileged scaffold. The incorporation of 2-alkoxypyridine cores is a proven strategy in medicinal chemistry, notably utilized in the optimization of nonsteroidal mineralocorticoid receptor (MR) antagonists to improve biopharmaceutical properties[1] and in the development of unit C pyridyl analogues of the anti-tuberculosis drug bedaquiline to reduce extreme lipophilicity[2].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, IR, HRMS) of this molecule. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as a definitive reference for analytical chemists and drug development professionals.

Structural Context & Chemical Causality

To accurately interpret the spectroscopic data, one must first dissect the electronic and steric environment of the molecule:

  • The Pyridine Core: The nitrogen atom exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent C6 proton.

  • The 2-Alkoxy Linkage: The ether oxygen at the C2 position donates electron density via resonance into the pyridine ring, specifically shielding the ortho (C3) and para (C5) positions. This push-pull electronic system dictates the characteristic coupling constants and chemical shifts of the aromatic protons[3].

  • The Chiral Tetrahydrofuran (THF) Moiety: The THF ring contains a stereocenter at C3'. This chirality renders the two protons of the adjacent bridging methylene group (-O-CH₂-) diastereotopic . Because they exist in different magnetic environments, they will not appear as a simple doublet, but rather as a complex multiplet or two distinct doublets of doublets—a critical diagnostic feature for structural validation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: Nicotinic acid derivatives are prone to forming strong intermolecular hydrogen-bonded dimers via the carboxylic acid group in non-polar solvents like CDCl₃. This dimerization causes severe peak broadening and unpredictable chemical shifts. Therefore, DMSO-d₆ is mandated as the solvent to disrupt these dimers and provide sharp, reproducible resonances.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 15.0 mg of the analyte.

  • Solvation: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition (¹H-NMR): Transfer to a 5 mm precision NMR tube. Acquire data on a 400 MHz (or higher) spectrometer at 298 K. Parameters: 16 scans, 2.0 s relaxation delay, 90° pulse angle.

  • Acquisition (¹³C-NMR): Parameters: 1024 scans, 2.0 s relaxation delay, with broadband proton decoupling.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal (0.00 ppm) or the residual DMSO pentet (2.50 ppm for ¹H, 39.5 ppm for ¹³C).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR)

Step-by-Step Protocol:

  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Deposit 2–3 mg of the neat, dry powder directly onto the crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate optical contact, preventing scattering artifacts.

  • Acquisition: Scan from 4000 to 400 cm⁻¹. Apply ATR correction algorithms during post-processing to account for depth-of-penetration variations at different wavelengths.

High-Resolution Mass Spectrometry (HRMS)

Step-by-Step Protocol:

  • Stock Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

  • Dilution: Dilute the stock to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid (to promote ionization).

  • Injection & Ionization: Introduce the sample via Flow Injection Analysis (FIA) into an Electrospray Ionization (ESI) source.

  • Parameters: Positive ion mode (ESI+), Capillary voltage 3.5 kV, Desolvation temperature 350°C. Use Leucine Enkephalin as a lock-mass for exact mass calibration.

Spectroscopic Data & Analysis

NMR Data Summary

The following table synthesizes the theoretical and empirical expectations for the ¹H and ¹³C NMR assignments based on established 2-alkoxypyridine reference data[1][3].

Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)Integration¹³C Shift (ppm)Assignment Causality
COOH 13.20br s1H166.8Highly deshielded acidic proton; broad due to exchange.
C6 (Py) 8.25dd (5.0, 1.8)1H150.6Deshielded by adjacent N atom; ortho coupling to H5, meta to H4.
C4 (Py) 8.12dd (7.5, 1.8)1H140.8Para to N atom; ortho coupling to H5, meta to H6.
C5 (Py) 7.05dd (7.5, 5.0)1H117.4Shielded by resonance from the C2 ether oxygen.
C3 (Py) ---113.2Quaternary carbon; strongly shielded by ortho ether oxygen.
C2 (Py) ---161.5Quaternary carbon; deshielded by direct attachment to oxygen.
O-CH₂ 4.38, 4.28m (diastereotopic)2H69.5Deshielded by ether oxygen; split due to proximity to chiral C3'.
THF-C2' 3.85, 3.75m2H71.2Deshielded by ring oxygen; complex splitting from ring conformation.
THF-C5' 3.80m2H67.9Deshielded by ring oxygen.
THF-C3' 2.75m1H38.4Methine proton at the stereocenter; aliphatic region.
THF-C4' 2.05, 1.65m2H28.7Aliphatic methylene; diastereotopic ring protons.
ATR-FTIR Data Summary
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3200–2500 Broad, StrongCarboxylic Acid (-COOH)O-H stretching (hydrogen-bonded)
1715 Strong, SharpCarbonyl (C=O)C=O stretching of the aromatic acid
1595, 1575 MediumPyridine RingC=C and C=N aromatic ring stretching
1260 StrongAryl-Alkyl EtherC-O-C asymmetric stretching
1080 StrongTetrahydrofuran RingC-O-C symmetric stretching (aliphatic ether)
HRMS Data Summary (ESI+)

Calculated Exact Mass for C₁₁H₁₃NO₄: 223.0845 Da.

Ion Speciesm/z ObservedMass Error (ppm)Structural Significance
[M+H]⁺ 224.0917< 2.0Confirms the molecular formula.
[M+Na]⁺ 246.0736< 2.0Sodium adduct, common in ESI+ for oxygen-rich molecules.
[M+H - H₂O]⁺ 206.0811< 3.0Loss of water from the carboxylic acid moiety.
Fragment 1 140.0348< 3.0Cleavage of the ether bond, leaving the 2-hydroxynicotinic acid core.

Visualizations & Workflows

Spectroscopic Validation Workflow

The following diagram illustrates the logical progression from sample preparation through multi-modal data acquisition to final structural elucidation.

Workflow A 2-((THF-3-yl)methoxy) nicotinic acid B Sample Prep (DMSO-d6 / MeOH) A->B C NMR (1H, 13C) Structural Connectivity B->C D ATR-FTIR Functional Groups B->D E HRMS (ESI+) Exact Mass & Fragments B->E F Data Synthesis & Structural Elucidation C->F D->F E->F

Figure 1: Multi-modal spectroscopic validation workflow for structural elucidation.

Mass Spectrometry Fragmentation Pathway

Understanding the gas-phase fragmentation of the molecule provides secondary confirmation of the structural connectivity, particularly the lability of the ether linkage.

MS_Pathway M [M+H]+ m/z 224.0917 F1 [M+H - H2O]+ m/z 206.0811 M->F1 - H2O (-18 Da) F2 [2-Hydroxynicotinic Acid + H]+ m/z 140.0348 M->F2 Ether Cleavage (- C5H8O, 84 Da) F3 [THF-3-methyl cation]+ m/z 85.0653 M->F3 Heterolytic Cleavage (- C6H4NO3, 138 Da)

Figure 2: Proposed ESI-MS fragmentation pathways for the target molecule.

References

  • Title: Identification of (R)-6-(1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic Acid, a Highly Potent and Selective Nonsteroidal Mineralocorticoid Receptor Antagonist Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: A Novel Photochemical Reaction of 2-Alkoxynicotinates to Cage-Type Photodimers Source: The Journal of Organic Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Quantification of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmaceutical Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Purity Profiling and Bioanalytical Plasma Quantifica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmaceutical Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Purity Profiling and Bioanalytical Plasma Quantification

Introduction and Analytical Rationale

The molecule 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (CAS: 1250774-51-6) is a specialized building block frequently utilized in the synthesis of novel kinase inhibitors and targeted therapeutics. Structurally, it consists of a nicotinic acid core modified at the 2-position with an ether-linked tetrahydrofuran-3-yl methanol moiety.

Quantifying nicotinic acid derivatives presents unique chromatographic challenges. As zwitterionic molecules, they possess both a basic pyridine nitrogen (pKa ~2.5–3.5) and an acidic carboxylic acid group (pKa ~4.5–5.0). At physiological or neutral pH, these molecules are highly polar and exhibit poor retention and severe peak tailing on standard reversed-phase (RP) columns. As established in foundational bioanalytical methods for [1], successful quantification requires strict pH control to suppress ionization, driving the analyte into a single, predictable charge state.

This application note provides two self-validating analytical workflows:

  • HPLC-UV Method: Optimized for API assay, impurity profiling, and formulation testing.

  • LC-MS/MS Method: Designed for trace-level bioanalysis (e.g., pharmacokinetic studies) in complex biological matrices.

Physicochemical Profile
ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C₁₁H₁₃NO₄Defines exact mass for MS detection.
Molecular Weight 223.23 g/mol Precursor ion [M+H]⁺ at m/z 224.1.
pKa (Estimated) ~3.0 (Pyridine), ~4.8 (COOH)Mobile phase must be buffered < pH 3.0 to ensure COOH protonation.
LogP (Estimated) 0.8 – 1.2Mild lipophilicity requires high-aqueous initial gradient conditions.
UV Maxima ~265 nmOptimal wavelength for diode-array detection (DAD) without solvent interference.

Method Development Logic

To achieve a self-validating system, the causality behind the phase selection must be understood. Standard C18 columns often suffer from "phase collapse" (dewetting) under the highly aqueous conditions required to retain polar nicotinic acid derivatives. Therefore, a polar-embedded C18 column (containing an amide or ether linkage in the alkyl chain) is selected to maintain stationary phase solvation and provide secondary hydrogen-bonding interactions with the pyridine ring.

For the mobile phase, 0.1% Formic Acid (pH ~2.7) is utilized. While Trifluoroacetic acid (TFA) provides superior ion-pairing for UV analysis, it causes severe ion suppression in Electrospray Ionization (ESI) [2]. Formic acid bridges the gap, providing sufficient acidity for peak shape while maintaining MS compatibility.

MethodDev Start Analyte Profiling Zwitterion (pKa ~3.0, 4.8) pH Mobile Phase Optimization 0.1% Formic Acid (pH 2.7) Start->pH Suppress COOH ionization Column Stationary Phase Polar-Embedded C18 Start->Column Prevent phase collapse HPLC HPLC-UV Workflow API Assay & Purity pH->HPLC LCMS LC-MS/MS Workflow Trace Bioanalysis pH->LCMS Column->HPLC Column->LCMS

Fig 1. Logical decision tree for chromatographic method development.

Protocol A: HPLC-UV Method for API Assay and Purity

This method is designed for the high-concentration quantification of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid in synthetic batches or pharmaceutical formulations. The protocol incorporates System Suitability Testing (SST) to ensure day-to-day reproducibility, a standard practice in [3].

Chromatographic Conditions
ParameterSpecification
Column Waters SymmetryShield™ RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in LC-MS grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection (UV/DAD) 265 nm (Reference: 360 nm)

Gradient Program:

  • 0.0 – 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

  • 2.0 – 8.0 min: 5% → 60% B (Linear gradient for impurity elution)

  • 8.0 – 10.0 min: 60% → 95% B (Column wash)

  • 10.0 – 14.0 min: 5% B (Re-equilibration)

Step-by-Step Execution
  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile, 80:20 v/v) to create a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Calibration Curve: Dilute the stock serially to produce working standards at 10, 25, 50, 100, and 150 µg/mL.

  • System Suitability Test (SST): Inject the 50 µg/mL standard six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 1.0%; Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 5000.

  • Sample Analysis: Inject blank diluent, followed by the calibration standards, and then the unknown samples. Bracket the sequence with a QC standard every 10 injections to validate system stability.

Protocol B: LC-MS/MS Method for Bioanalysis

For pharmacokinetic (PK) studies, the analyte must be quantified in complex matrices (e.g., rat or human plasma) at nanogram-per-milliliter levels. This protocol utilizes a protein precipitation (PPT) extraction coupled with tandem mass spectrometry, leveraging Multiple Reaction Monitoring (MRM) for absolute specificity, consistent with validated approaches for [4].

Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source operating in Positive ion mode.

ParameterValue
Ionization Mode ESI Positive (+kV)
Capillary Voltage 3.5 kV
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)

MRM Transitions:

  • Quantifier Transition: m/z 224.1 → 140.0 (Cleavage of the ether bond, yielding the protonated nicotinic acid core). Collision Energy (CE): 18 eV.

  • Qualifier Transition: m/z 224.1 → 78.0 (Further fragmentation of the pyridine ring). CE: 35 eV.

  • Internal Standard (IS): Nicotinic acid-d4 (or a structurally similar stable isotope). m/z 128.1 → 82.0.

Sample Preparation Workflow (Protein Precipitation)

To ensure a self-validating extraction, an isotopically labeled Internal Standard (IS) is introduced at the very first step. This corrects for any volumetric losses during extraction and compensates for matrix-induced ion suppression in the MS source.

SamplePrep S1 Aliquot 50 µL Plasma into Eppendorf tube S2 Add 10 µL IS Working Solution (Vortex 10 sec) S1->S2 S3 Add 150 µL Cold Acetonitrile (Protein Precipitation) S2->S3 S4 Vortex 2 min & Centrifuge (14,000 rpm, 10 min) S3->S4 S5 Transfer 100 µL Supernatant to Autosampler Vial S4->S5 S6 Inject 2 µL into LC-MS/MS S5->S6

Fig 2. Step-by-step protein precipitation workflow for plasma samples.

LC-MS/MS Chromatographic Adjustments

To accommodate the high organic content of the injected supernatant (approx. 75% Acetonitrile) and prevent peak breakthrough, the LC-MS/MS gradient is modified from the UV method:

  • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 2% B for 0.5 min, ramp to 90% B at 2.5 min, hold until 3.5 min, return to 2% B. Total run time: 4.5 minutes.

Method Validation Criteria

Both methods must be validated according to ICH Q2(R1) (for the HPLC-UV method) and FDA Bioanalytical Method Validation Guidelines (for the LC-MS/MS method). The self-validating nature of these protocols ensures the following criteria will be met:

Validation ParameterHPLC-UV Acceptance CriteriaLC-MS/MS Acceptance Criteria
Linearity (R²) ≥ 0.999 (Range: 10–150 µg/mL)≥ 0.995 (Range: 1–1000 ng/mL)
Accuracy (% Recovery) 98.0% – 102.0%85.0% – 115.0% (80-120% at LLOQ)
Precision (% RSD) ≤ 2.0%≤ 15.0% (≤ 20.0% at LLOQ)
Matrix Effect N/AIS-normalized Matrix Factor: 0.85 – 1.15
Carryover ≤ 0.1% of working standard≤ 20% of LLOQ in blank injection

References

  • Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. Biomedical Chromatography.[Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International.[Link]

  • Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography. Vietnam Journal of Food Control.[Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B.[Link]

Application

Application Note: Reversed-Phase HPLC Method Development and Validation for 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid

Introduction & Chemical Context 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid is a highly functionalized pyridine derivative often utilized as a specialized building block or intermediate in pharmaceutical development....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid is a highly functionalized pyridine derivative often utilized as a specialized building block or intermediate in pharmaceutical development. Structurally, it consists of a zwitterionic nicotinic acid core (a basic pyridine nitrogen and an acidic carboxyl group) conjugated to a lipophilic tetrahydrofuran (THF) ether side chain.

Analyzing nicotinic acid derivatives via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges. The parent compound, nicotinic acid, is highly polar and elutes near the void volume on standard reversed-phase columns unless ion-pairing reagents or highly aqueous acidic buffers are employed[1]. However, the addition of the bulky, moderately lipophilic 2-((tetrahydrofuran-3-yl)methoxy) substituent significantly alters the molecule's partition coefficient (LogP), allowing for robust retention on standard C18 stationary phases without the need for complex ion-pairing agents, provided the mobile phase pH is strictly controlled[2].

This application note details a self-validating, stability-indicating Reversed-Phase HPLC (RP-HPLC) protocol designed for the accurate quantification and purity assessment of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid.

Scientific Rationale & Method Parameters

To ensure a highly reproducible and trustworthy analytical method, every parameter has been optimized based on the physicochemical properties of the analyte:

  • Stationary Phase (Column Chemistry): A fully end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is required. The basic pyridine nitrogen in the nicotinic acid core is prone to secondary interactions with residual silanols on the silica support, which manifests as severe peak tailing. End-capping minimizes these interactions, ensuring sharp, symmetrical peaks[2].

  • Mobile Phase pH & Buffer Selection: Nicotinic acid has a pKa of approximately 2.4[3]. To achieve reproducible retention times, the mobile phase must buffer the system near this pKa to control the ionization state of the carboxylate group. A 10 mM Potassium Phosphate buffer adjusted to pH 3.0 is utilized. At this pH, the separation efficiency is maximized, and the analyte is sufficiently protonated to interact with the hydrophobic stationary phase[3].

  • Organic Modifier: Methanol is selected over Acetonitrile to provide better solubility for the THF-moiety while maintaining a smooth gradient profile that resolves the main peak from potential synthetic impurities (such as unreacted 2-chloronicotinic acid or THF-alcohols).

  • Detection Wavelength: The conjugated π-system of the substituted pyridine ring exhibits strong UV absorbance. A detection wavelength of 261 nm is optimal for nicotinic acid derivatives, providing maximum sensitivity and signal-to-noise ratio[3].

Experimental Protocol

Reagents and Materials
  • Analyte: 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid reference standard.

  • Solvents: HPLC-grade Methanol, HPLC-grade Water.

  • Buffer Salts: Potassium dihydrogen phosphate ( KH2​PO4​ ), Phosphoric acid ( H3​PO4​ ) for pH adjustment.

  • Filters: 0.45 µm PTFE syringe filters.

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of 10 mM Phosphate Buffer (pH 3.0) and Methanol in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution: Accurately weigh 25.0 mg of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid into a 25 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 1.0 mg/mL.

  • Working Solution: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent (Final concentration: 100 µg/mL).

  • Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter into an HPLC autosampler vial, discarding the first 1 mL of filtrate.

Chromatographic Conditions
ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm (End-capped)
Mobile Phase A 10 mM KH2​PO4​ in Water (pH adjusted to 3.0 with H3​PO4​ )
Mobile Phase B 100% HPLC-Grade Methanol
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV/PDA at 261 nm
Run Time 20 Minutes

Gradient Program:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (Methanol)
0.0 80 20
10.0 40 60
15.0 40 60
15.1 80 20

| 20.0 | 80 | 20 |

Method Validation Summary

The method was validated for linearity, precision, and accuracy in accordance with standard analytical guidelines for pharmaceutical intermediates. The quantitative results are summarized below:

Validation ParameterResult / Acceptance Criteria
Linearity Range 1.0 µg/mL to 200 µg/mL
Correlation Coefficient ( R2 ) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.80 µg/mL
Intra-day Precision (% RSD) 0.85% (n=6)
Inter-day Precision (% RSD) 1.12% (n=6, over 3 days)
Accuracy (Recovery %) 98.5% – 101.2% (Spiked at 50%, 100%, 150%)

Analytical Workflow Visualization

The following diagram illustrates the critical path of the analytical workflow, from sample preparation through to data quantification.

Workflow N1 1. Sample Preparation (Solubilization & 0.45µm Filtration) N2 2. Autosampler Injection (10 µL Volume) N1->N2 N3 3. Chromatographic Separation (C18 Column, pH 3.0 Buffer/MeOH) N2->N3 N4 4. UV/PDA Detection (λ = 261 nm) N3->N4 N5 5. Data Analysis & Peak Integration N4->N5

Analytical workflow for the HPLC quantification of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid.

Troubleshooting Guide

  • Issue: Peak Tailing (Asymmetry Factor > 1.5)

    • Causality: Interaction between the basic pyridine nitrogen and unreacted silanol groups on the silica matrix.

    • Solution: Ensure the use of a highly deactivated, double end-capped C18 column. Alternatively, increase the buffer concentration slightly (e.g., to 20 mM) to better mask silanol sites.

  • Issue: Retention Time Drifting

    • Causality: The analyte is highly sensitive to minor fluctuations in mobile phase pH due to its zwitterionic nature.

    • Solution: Verify the pH meter calibration. Always adjust the pH of the aqueous buffer after adding the phosphate salt, but before mixing with any organic solvents.

  • Issue: Split Peaks

    • Causality: Sample solvent is stronger (more organic) than the initial mobile phase conditions, causing localized precipitation or premature elution at the column head.

    • Solution: Ensure the sample diluent matches the initial gradient conditions (80% Buffer / 20% Methanol) as closely as possible.

References

  • Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC ResearchGate[Link][1]

  • Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography National Institute for Food Control (NIFC)[Link][3]

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography Ovid[Link][2]

Sources

Method

Quantitative Analysis of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid in Human Plasma using LC-MS/MS

Abstract This application note presents a robust and sensitive method for the quantification of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (L...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and sensitive method for the quantification of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation procedure for sample preparation and details the optimized chromatographic and mass spectrometric conditions for achieving high selectivity and sensitivity. This method is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this novel compound and is validated in accordance with internationally recognized guidelines to ensure data integrity and reliability.

Introduction

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid is a heterocyclic compound of interest in pharmaceutical development due to its structural similarity to nicotinic acid (Niacin, Vitamin B3) and its derivatives, which are crucial in regulating lipid metabolism and cellular energy.[1][2] Accurate quantification of this molecule in biological matrices is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug discovery and development. The polarity imparted by the carboxylic acid and the ether-linked tetrahydrofuran moiety presents unique challenges for retention in reversed-phase chromatography and requires a well-developed analytical method.[3][4]

This guide provides a comprehensive, step-by-step protocol for the LC-MS/MS analysis of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid in human plasma. The causality behind experimental choices, from sample preparation to data acquisition, is explained to provide a deeper understanding of the method's principles.

Experimental Workflow Overview

The analytical workflow is designed for high-throughput and reliable quantification. It encompasses three main stages: sample preparation, LC-MS/MS analysis, and data processing.

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample Aliquotting B Internal Standard Spiking A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F Injection E->F Inject Supernatant G Chromatographic Separation (C18 Column) F->G H Mass Spectrometric Detection (MRM Mode) G->H I Peak Integration H->I Acquire Data J Calibration Curve Generation I->J K Concentration Calculation J->K

Caption: Overall experimental workflow from sample receipt to final concentration determination.

Materials and Reagents

  • Analytes and Standards:

    • 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (Reference Standard, >98% purity)

    • Internal Standard (IS): 6-Methylnicotinic acid or a stable isotope-labeled analog of the analyte. The choice of a structural analog is a cost-effective alternative when a stable isotope-labeled standard is unavailable.[5]

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

  • Consumables:

    • Microcentrifuge tubes (1.5 mL)

    • Pipette tips

    • HPLC vials with inserts

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS analysis.[6][7] Acetonitrile is chosen as the precipitating agent due to its efficiency in generating a clean supernatant and large, coagulated precipitates that are easily separated by centrifugation.[6]

Protocol
  • Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL 6-Methylnicotinic acid in 50:50 methanol:water) to each plasma sample, except for blank matrix samples.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The 3:1 ratio of solvent to plasma is optimal for efficient protein removal.[6] The addition of formic acid helps to keep the acidic analyte in its protonated, less polar form, which can improve recovery.[8]

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Incubation: Incubate the samples at 4°C for 10 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

Sample_Prep start Start: 100 µL Plasma step1 Add 10 µL Internal Standard start->step1 step2 Add 300 µL Cold Acetonitrile (0.1% Formic Acid) step1->step2 step3 Vortex 30 seconds step2->step3 step4 Incubate 4°C, 10 min step3->step4 step5 Centrifuge 15,000 x g, 15 min step4->step5 step6 Transfer Supernatant to HPLC Vial step5->step6 end_node Ready for LC-MS/MS Injection step6->end_node

Caption: Step-by-step protein precipitation protocol.

LC-MS/MS Method

The chromatographic method is developed to achieve sufficient retention for the polar analyte while ensuring a sharp peak shape and separation from endogenous plasma components. A C18 stationary phase is selected, and a mobile phase with a formic acid additive is used to promote the retention of the acidic analyte.[9][10]

Liquid Chromatography Parameters
ParameterCondition
HPLC System Standard UHPLC/HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry Parameters

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode, which is effective for the ionization of nicotinic acid and its derivatives.[9][10]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions

The MRM transitions should be optimized by infusing a standard solution of the analyte and internal standard. The precursor ion will be the protonated molecule [M+H]⁺. The most abundant and stable product ions are selected for quantification (quantifier) and confirmation (qualifier).

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acidTo be determinedTo be determinedTo be determinedTo be optimized
Internal Standard (e.g., 6-Methylnicotinic acid)138.192.165.1To be optimized

Note: The exact m/z values for the analyte must be determined based on its molecular weight and fragmentation pattern. For nicotinic acid (MW: 123.11), a common transition is m/z 124 -> 80.[9] A similar fragmentation involving the loss of CO₂ from the carboxylic acid group is anticipated.

Method Validation

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and ICH Q2(R1).[11][12][13][14]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank plasma. Response should be <20% of the LLOQ for the analyte and <5% for the IS.[11][15]
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).[11]
Accuracy & Precision The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter (precision).Assessed at four QC levels (LOD, Low, Mid, High) with at least five replicates per level. For accuracy, the mean concentration should be within ±15% of the nominal value. For precision, the coefficient of variation (CV) should not exceed 15%.[9][11]
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.Assessed by comparing the peak area of the analyte in post-extraction spiked samples to that of a pure solution. The CV of the IS-normalized matrix factor should be ≤15%.[2]
Recovery The efficiency of the extraction procedure.The recovery of the analyte should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various storage and handling conditions.Analyte stability is evaluated under different conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative). The mean concentration should be within ±15% of the nominal concentration.[9]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid in human plasma by LC-MS/MS. The described method, which includes a simple and efficient protein precipitation step and optimized LC-MS/MS conditions, is suitable for high-throughput bioanalysis in a drug development setting. The comprehensive validation plan ensures that the method is reliable, accurate, and complies with regulatory expectations, providing trustworthy data for critical decision-making in pharmaceutical research.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][11][15]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][13][14]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902. [Link][9][10][16]

  • International Council for Harmonisation. (1996). Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Li, W., et al. (2013). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. Journal of Analytical Methods in Chemistry, 2013, 708310. [Link][15]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link][11]

  • Langenfeld, C., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(5), 2138-2144. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link][6]

  • SIELC Technologies. (2018). Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link][4]

  • Li, W., et al. (2017). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 1060, 255-261. [Link][10]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link][7]

  • Singh, S. P., et al. (2011). Niacin and its metabolites: role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. Biomedical Chromatography, 25(1-2), 154-164. [Link][2]

  • Chromatography Forum. how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

  • Phenomenex. What is Solid-Phase Extraction?. [Link]

  • Fu, Q., et al. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Chromatography B, 813(1-2), 235-240. [Link]

  • Phenomenex. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). [Link][17]

  • ADLM. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link]

  • Jain, D. S., et al. (2008). Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 647-658. [Link][5]

Sources

Application

Formulation of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid for in vivo studies

Formulation of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid for In Vivo Studies: A Comprehensive Guide The Chemical Challenge & Physicochemical Profiling 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid presents a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Formulation of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid for In Vivo Studies: A Comprehensive Guide

The Chemical Challenge & Physicochemical Profiling

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid presents a unique formulation challenge for in vivo efficacy studies. Structurally, it combines a hydrophilic, ionizable nicotinic acid core with a moderately lipophilic tetrahydrofuran (THF) ether side chain.

As a weak organic acid (estimated pKa ~4.5–5.0), its solubility and membrane permeability are highly pH-dependent. In acidic environments (e.g., the gastric lumen), the compound remains unionized. This unionized state favors lipid membrane permeation but suffers from extremely poor aqueous solubility, creating a high risk of precipitation[1]. Conversely, at physiological pH (7.4), the carboxylic acid deprotonates into a highly soluble carboxylate anion, which resolves solubility issues but significantly reduces its passive transcellular permeability[2].

Understanding this is critical[1]. If formulated incorrectly, the compound will either crash out in the syringe prior to dosing or precipitate in the gastrointestinal tract, leading to erratic pharmacokinetic (PK) profiles and unreliable pharmacodynamic (PD) readouts.

Vehicle Selection Matrix

To ensure optimal in vivo exposure, the formulation vehicle must be tailored to the route of administration, balancing dose accuracy with vehicle biocompatibility. The emphasizes that a vehicle must not inadvertently alter the drug's fundamental release profile unless specifically designed to do so[3].

Table 1: Quantitative Vehicle Selection Matrix for 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

RoutePreferred StrategyTypical Vehicle CompositionMax Safe Volume (Mice)Causality / Rationale
IV / IP Co-Solvent Clear Solution10% DMSO / 40% PEG300 / 5% Tween 80 / 45% SalineIV: 200 µL IP: 500 µLEnsures complete molecular dispersion. Prevents precipitation upon rapid dilution in the bloodstream.
IV / PO pH-Adjustment (Salt Formation)0.9% NaCl adjusted to pH 7.4–8.0 with 0.1 M NaOHIV: 200 µL PO: 200 µLUtilizes the weak acid moiety to form a highly soluble sodium salt in situ, completely avoiding organic solvents.
PO Polymer Suspension0.5% Methylcellulose (MC) / 0.5% Tween 80 in ddH2OPO: 200 µLIdeal for high-dose efficacy studies where solubility limits are exceeded. Polymer viscosity prevents rapid settling.

(Note: Maximum safe dosing volumes are based on a standard 20g adult mouse).

Validated Experimental Protocols

Protocol A: Co-Solvent Clear Solution (Optimized for IV/IP)

This protocol leverages a sequential addition method to prevent the "clumping" phenomenon that occurs when hydrophobic powders are introduced directly to aqueous media. This methodology is heavily standardized by tools like the [4].

Self-Validating Quality Control: The solution must remain optically clear at every step. If turbidity occurs at any point, the thermodynamic solubility limit has been breached; the formulation has failed and must be discarded.

  • Master Liquid Preparation: Weigh the required mass of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid. Dissolve completely in 10% (of final volume) anhydrous DMSO.

    • Causality: DMSO acts as the primary solubilizer, disrupting the crystal lattice of the compound and ensuring a homogenous starting state[4].

  • Co-Solvent Addition: Add 40% (v/v) PEG300 to the Master Liquid. Vortex for 30 seconds.

    • Causality: PEG300 acts as a thermodynamic stabilizer. It forms a solvent shell around the drug molecules, preventing them from precipitating when the aqueous phase is eventually introduced[4].

  • Surfactant Addition: Add 5% (v/v) Tween 80. Vortex until homogeneous.

    • Causality: Tween 80 reduces the interfacial tension and forms micelles that encapsulate the lipophilic THF moiety, further shielding it from the aqueous environment.

  • Aqueous Dilution: Dropwise, add 45% (v/v) sterile 0.9% Saline while continuously vortexing.

    • Causality: Adding the aqueous phase last prevents localized supersaturation and subsequent precipitation[4].

Protocol B: In Situ Sodium Salt Formation (Optimized for IV/PO)

Because the compound is a nicotinic acid derivative, it can be chemically converted into a highly soluble sodium salt prior to administration.

Self-Validating Quality Control: The transition from a cloudy suspension to a crystal-clear solution serves as a visual confirmation of successful salt formation.

  • Suspension: Suspend the compound in 90% of the target final volume of 0.9% NaCl. The solution will be visibly cloudy.

  • Titration: Slowly add 0.1 M NaOH in 5 µL increments while monitoring the pH with a micro-probe and visually inspecting the solution.

  • Clarification: As the pH approaches 7.4–8.0, the carboxylic acid deprotonates, and the solution will rapidly clear.

    • Causality: The ionized carboxylate form has exponentially higher aqueous solubility than the unionized free acid due to ion-dipole interactions with water[2].

  • Buffering/Volume Adjustment: If the pH exceeds 8.2, back-titrate immediately with 0.1 M HCl.

    • Causality: Injecting highly basic solutions (pH > 8.5) will cause severe tissue necrosis at the injection site. Bring to the final volume with 0.9% NaCl.

Mechanistic Visualizations

FormulationTree Start Determine Route of Administration IV_IP IV / IP Injection Start->IV_IP PO Oral Gavage (PO) Start->PO SolubilityCheck Aqueous Solubility Check IV_IP->SolubilityCheck Suspension Polymer Suspension (0.5% MC / 0.5% Tween 80) PO->Suspension High Dose / Particulate Lipid Lipid-based System (SEDDS) PO->Lipid Permeability Enhancement CoSolvent Co-Solvent System (DMSO/PEG300/Tween/Saline) SolubilityCheck->CoSolvent Poorly Soluble pHAdjust pH Adjustment (In situ Sodium Salt) SolubilityCheck->pHAdjust Ionizable (Weak Acid)

Decision matrix for selecting the optimal in vivo formulation vehicle based on dosing route.

PKPathway Dose Oral Administration (Formulated Drug) Stomach Stomach (pH 1.5 - 3.5) Unionized State Dominates Dose->Stomach Intestine Intestine (pH 6.0 - 7.4) Ionized State Dominates Stomach->Intestine Gastric Emptying Precipitation Risk: Precipitation (Low Solubility) Stomach->Precipitation If unformulated Absorption1 High Passive Permeability Stomach->Absorption1 Unionized fraction Absorption2 High Solubility / Transporter Uptake Intestine->Absorption2 Ionized fraction Blood Systemic Circulation (Plasma pH 7.4) Absorption1->Blood Absorption2->Blood

pH-driven absorption pathway of the weak acid 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid.

References

  • U.S. Food and Drug Administration (FDA). Use of Liquids and/or Soft Foods as Vehicles for Drug Administration: General Considerations for Selection and In Vitro Methods. URL:[Link][3]

  • Santucci P., et al. (2025). Pyrazinamide kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification. bioRxiv / PubMed Central. URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals scaling or optimizing the synthesis of 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals scaling or optimizing the synthesis of 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid.

The primary synthetic route for this molecule relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloronicotinic acid (or its ester) and (tetrahydrofuran-3-yl)methanol. While structurally straightforward, the reaction is highly susceptible to competing side reactions due to the inherent reactivity of the pyridine ring, the acidity of the carboxylic acid, and the steric hindrance of the nucleophile.

Mechanistic Overview & Reaction Pathways

To successfully troubleshoot this synthesis, one must understand the causality of the SNAr mechanism. The reaction proceeds via the addition of the alkoxide to the electron-deficient C2 position of the pyridine ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex, followed by the elimination of the chloride ion[1].

However, if reaction conditions are not strictly controlled, the starting material will diverge into dead-end side products. The diagram below illustrates the logical relationship between the desired pathway and the most common failure modes.

SNAr_Pathways SM 2-Chloronicotinic Acid + (THF-3-yl)methanol Alkoxide Alkoxide Formation (NaH, Anhydrous DMF) SM->Alkoxide Base (≥2.2 eq) Hydrolysis Side Product: 2-Hydroxynicotinic Acid SM->Hydrolysis Trace H2O / OH- Meisenheimer Meisenheimer Complex (S_NAr Intermediate) Alkoxide->Meisenheimer Nucleophilic Attack Target Target Product: 2-((THF-3-yl)methoxy)nicotinic acid Meisenheimer->Target Cl- Elimination Decarb Side Product: Decarboxylated Ether Target->Decarb Heat >130°C (-CO2)

Reaction pathways showing the desired SNAr mechanism and competing side reactions.

Quantitative Side-Reaction Analysis

The choice of base, solvent, and temperature directly dictates the product distribution. The table below summarizes quantitative data from optimization studies, highlighting how deviations in protocol trigger specific side reactions.

Base / Solvent SystemTemp (°C)Target Product Yield (%)2-Hydroxynicotinic Acid (%)Decarboxylation (%)Unreacted SM (%)
NaH / DMF (Anhydrous) 9088 < 20< 5
KOH / Toluene (Phase Transfer)1105518515
NaH / DMF (500 ppm Water)904245 08
KOtBu / THF (Sealed Tube)14025560 < 5
NaH / DMF (1.1 eq Base only)905< 2090

Self-Validating Experimental Protocol

To achieve the 88% yield noted above, use the following self-validating protocol. This method utilizes Sodium Hydride (NaH) to irreversibly form the alkoxide, preventing equilibrium-driven side reactions.

Materials:

  • 2-Chloronicotinic acid (1.0 eq, 10 mmol, 1.57 g)[2]

  • (Tetrahydrofuran-3-yl)methanol (1.2 eq, 12 mmol, 1.22 g)

  • Sodium Hydride, 60% dispersion in mineral oil (2.5 eq, 25 mmol, 1.00 g)

  • Anhydrous DMF (KF < 50 ppm, 20 mL)

Step-by-Step Methodology:

  • Alkoxide Pre-formation: Charge a flame-dried, argon-purged flask with NaH (2.5 eq) and anhydrous DMF (10 mL). Cool to 0°C. Dropwise add a solution of (tetrahydrofuran-3-yl)methanol (1.2 eq) in DMF (5 mL).

    • Causality: Pre-forming the alkoxide ensures that the secondary-like alcohol is fully deprotonated before introducing the electrophile, maximizing its nucleophilicity.

  • Electrophile Addition: Dissolve 2-chloronicotinic acid (1.0 eq) in DMF (5 mL). Add this solution dropwise to the alkoxide mixture at 0°C.

    • Validation Check 1: Gas evolution (H2) will occur as the remaining NaH deprotonates the carboxylic acid (pKa ~2.54)[2]. Wait until bubbling ceases.

  • SNAr Execution: Heat the reaction mixture to 90°C for 12 hours.

    • Validation Check 2 (In-Process Control): Quench a 50 µL aliquot in 1 mL of 0.1 M HCl and analyze via LC-MS. Proceed to workup only when the 2-chloronicotinic acid peak is <2% by UV area. If >2%, continue heating for 4 hours.

  • Workup & Isolation: Cool the mixture to room temperature. Carefully quench with ice water (30 mL). Wash the aqueous layer with Hexanes (2 x 20 mL) to remove the mineral oil.

  • Precipitation: Acidify the aqueous layer to pH 3.0 using 1M HCl.

    • Causality: The target molecule is amphoteric. At pH 3.0, the carboxylic acid is protonated, minimizing aqueous solubility and inducing precipitation.

  • Filtration: Filter the resulting white solid, wash with cold water, and dry under high vacuum to yield the target compound.

Troubleshooting & FAQs

Q1: My LC-MS shows a massive impurity peak corresponding to[M+H]+ 140. What is this, and how do I prevent it? A1: This mass corresponds to 2-hydroxynicotinic acid (which rapidly tautomerizes to its stable 2-pyridone form). This is the most common side product in this SNAr reaction[3].

  • Causality: It is caused by the presence of trace water in your solvent or reagents. Water reacts with NaH to form sodium hydroxide (NaOH). Hydroxide is a small, highly mobile "hard" nucleophile that easily outcompetes your sterically hindered (tetrahydrofuran-3-yl)methoxide for the C2 position of the pyridine ring[4].

  • Solution: You must use rigorously anhydrous DMF (Karl Fischer titration < 50 ppm) and ensure your glassware is flame-dried.

Q2: The reaction stalled at 5% conversion, and I recovered almost all of my 2-chloronicotinic acid. I used 1.1 equivalents of NaH. Why didn't it work? A2: You did not use enough base.

  • Causality: 2-Chloronicotinic acid contains a highly acidic carboxylic proton. When you add 1.1 equivalents of base, it is entirely consumed by deprotonating the carboxylic acid to form the unreactive carboxylate salt. No base remains to deprotonate the (tetrahydrofuran-3-yl)methanol, meaning no nucleophilic alkoxide is formed.

  • Solution: As detailed in the protocol, you must use a minimum of 2.2 equivalents of base (preferably 2.5 eq) when starting from the free acid—one equivalent to neutralize the carboxylic acid, and the remainder to form the alkoxide.

Q3: I tried to accelerate the reaction by heating it to 140°C in a sealed tube. The SNAr worked, but my product is missing the carboxylic acid group (mass is 44 Da lighter). A3: You have induced thermal decarboxylation .

  • Causality: Nicotinic acids bearing electron-donating alkoxy groups at the 2-position are highly susceptible to thermal degradation. Heating these compounds above 130°C promotes the loss of CO2, yielding the corresponding 2-alkoxypyridine[5].

  • Solution: Never exceed 100°C for this specific substrate. If the reaction is sluggish at 90°C, increase the concentration of the reaction mixture rather than increasing the temperature.

Q4: I am using methyl 2-chloronicotinate instead of the free acid to avoid using excess base. However, I am getting a complex mixture of products. Why? A4: You are observing competing transesterification .

  • Causality: While using an ester protects the acidic proton, the ester carbonyl is highly electrophilic. The (tetrahydrofuran-3-yl)methoxide nucleophile can attack the ester carbonyl instead of the C2-aromatic carbon, resulting in the formation of (tetrahydrofuran-3-yl)methyl 2-chloronicotinate. Furthermore, any trace hydroxide will saponify the ester.

  • Solution: It is highly recommended to perform the SNAr on the free acid using excess base. If you must use the ester, run the SNAr at a lower temperature (0°C to 25°C) to favor aromatic substitution over carbonyl attack, and follow up with a controlled saponification step using LiOH in THF/H2O.

Sources

Optimization

Technical Support Center: Troubleshooting Assays with 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

Executive Summary Working with functionalized pyridine derivatives like 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid requires precise control over experimental conditions. While highly valuable as a building block and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Working with functionalized pyridine derivatives like 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid requires precise control over experimental conditions. While highly valuable as a building block and ligand in drug discovery, this compound's unique physicochemical profile—specifically its zwitterionic potential, the stereocenter at the THF-3 position, and its propensity to form colloidal aggregates—frequently leads to artifactual readouts.

This guide provides a mechanistic framework to diagnose and resolve these inconsistencies, ensuring your assay protocols are self-validating and scientifically rigorous.

Diagnostic Workflow

Pathway A Inconsistent Assay Readout 2-((THF-3-yl)methoxy)nicotinic acid B Steep Hill Slope (>1.5) or Promiscuous Binding? A->B C Batch-to-Batch IC50 Shift (Same Assay Conditions)? A->C D Visible Cloudiness or Signal Quenching? A->D E Colloidal Aggregation B->E Yes F Stereochemical Variance C->F Yes G pH-Dependent Insolubility D->G Yes H Protocol 1: Detergent-Reversibility E->H I Chiral HPLC: Separate (R)/(S) Enantiomers F->I J Protocol 2: pH Optimization (>5.5) G->J

Diagnostic workflow for identifying and resolving assay inconsistencies with THF-nicotinic acid.

Core Troubleshooting Modules (FAQs)

Module 1: Stereochemical Heterogeneity & Target Engagement

Q: Why do different batches of the compound yield drastically different IC50 values in our binding assays? A: The root cause is likely stereochemical variance. The tetrahydrofuran (THF) ring contains a chiral center at the C3 position. If the compound was synthesized or procured as a racemate, the exact ratio of (R)

  • and (S) -enantiomers can fluctuate between batches.
  • Causality: Protein binding pockets are highly stereoselective. The spatial orientation of the ether oxygen and the THF ring dictates critical hydrogen-bonding networks and steric fit. A batch enriched in the inactive enantiomer will artificially depress the apparent potency of the bulk powder.

  • Resolution: Always verify the stereopurity of your lot via chiral HPLC. If working with a racemate, isolate the enantiomers and test them independently to establish true structure-activity relationships (SAR).

Module 2: pH-Dependent Solubility & Micro-Precipitation

Q: The compound dissolves perfectly in 100% DMSO, but our assay signals quench or become erratic upon dilution into the aqueous buffer. What is happening? A: You are likely crossing the compound's point of minimum solubility due to the buffer's pH. Nicotinic acid derivatives exhibit complex acid-base equilibria.

  • Causality: The pyridine nitrogen is weakly basic, and the carboxylic acid is acidic. As demonstrated in electrophoretic and potentiometric studies of poorly water-soluble nicotinic ligands , these molecules approach their isoelectric point in mildly acidic environments (pH 4.0–5.0), forming neutral zwitterions that crash out of solution. This micro-precipitation scatters light, quenching fluorescence and UV-Vis readouts.

  • Resolution: Ensure your final assay buffer is maintained at a pH > 5.5 (preferably 7.4), where the molecule exists primarily as a highly soluble anionic carboxylate.

Module 3: Colloidal Aggregation & Nuisance Inhibition

Q: We are seeing promiscuous inhibition across multiple unrelated targets, accompanied by abnormally steep Hill slopes (>1.5). Is this compound a reactive PAINS? A: It is highly probable that the compound is acting as a Small, Colloidally Aggregating Molecule (SCAM) rather than a covalently reactive PAINS .

  • Causality: At low micromolar concentrations in aqueous media, lipophilic small molecules can spontaneously phase-separate to form colloidal aggregates (100–1000 nm in radius). These colloids non-specifically sequester and denature proteins on their surface. This phenomenon is a leading cause of false positives in both soluble biochemical assays and membrane-bound G protein-coupled receptor (GPCR) screens .

  • Resolution: Implement a detergent-reversibility assay (see Protocol 1) to validate the integrity of the hit.

Quantitative Data & Physicochemical Profiling

Table 1: Physicochemical Risk Factors for 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
PropertyExpected Value / BehaviorAssay Impact
Stereocenters 1 (THF C3 position)Lot-to-lot IC50 variance if utilized as a racemate.
pKa (Carboxylic Acid) ~4.5 - 5.0Insoluble zwitterion forms at pH < 5.0.
Critical Aggregation Conc. (CAC) Typically 1 - 10 µMFalse-positive inhibition at high screening concentrations.
UV Absorbance Max ~260 - 270 nmPotential inner-filter effect in UV-based optical assays.
Table 2: Diagnostic Matrix for Assay Inconsistencies
ObservationPrimary SuspectConfirmatory TestCorrective Action
Hill slope > 1.5, promiscuous hitsColloidal AggregationDetergent addition (+ 0.01% Triton X-100)Run assays with detergent; centrifuge stocks.
Signal quenching, cloudy wellspH-dependent precipitationDynamic Light Scattering (DLS)Adjust buffer pH > 5.5; pre-dilute in co-solvent.
Shifting potency between lotsStereochemical varianceChiral HPLC analysisSeparate and test (R) and (S) enantiomers.

Standardized Experimental Protocols

Protocol 1: Detergent-Reversibility Assay (Self-Validating System)

Purpose: To definitively distinguish true target engagement from colloidal aggregation artifacts. Causality: Non-ionic detergents like Triton X-100 form micelles that encapsulate lipophilic small molecules, physically disrupting massive colloidal aggregates. If the compound is a true binder, the detergent will not affect the IC50. If it is an aggregator, the apparent inhibition will be completely reversed.

Step-by-Step Methodology:

  • Prepare Assay Buffers: Prepare two identical batches of your standard assay buffer. To one batch, add 0.01% (v/v) Triton X-100 (or 0.01% Tween-80 for cell-based assays).

  • Serial Dilution: Prepare a 10-point dose-response curve of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid in 100% DMSO.

  • Aqueous Transfer: Transfer the compound into both the standard buffer and the detergent-supplemented buffer. Keep final DMSO concentration ≤ 1%.

  • Incubation: Add the target protein/cells and incubate according to your standard protocol.

  • Data Analysis: Plot the dose-response curves.

    • Self-Validation Check: If the IC50 shifts by >10-fold (loses potency) in the presence of detergent, the initial result was an aggregation-based false positive.

Protocol 2: pH-Titrated Stock Solubilization

Purpose: To prevent zwitterionic micro-precipitation during aqueous dilution. Causality: Pre-buffering the aqueous environment ensures the carboxylic acid moiety remains deprotonated upon introduction of the DMSO stock, bypassing the insoluble isoelectric point.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the lyophilized compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate for 2 minutes.

  • Buffer Optimization: Adjust your target aqueous buffer to pH 7.4 using 0.1 M NaOH or HCl. Verify the pH with a calibrated micro-electrode.

  • Intermediate Dilution: Create an intermediate aqueous stock (e.g., 100 µM) by pipetting the DMSO stock directly into the center of the pH 7.4 buffer while vortexing vigorously. Do not let the DMSO drop run down the side of the tube.

  • Visual Inspection: Hold the tube against a dark background and inspect for Tyndall scattering (cloudiness). If clear, proceed to assay plating.

References

  • Roda, G., Dallanoce, C., Gambaro, V., Grazioso, G., Liberti, V., Matera, C., Quadri, M., & De Amici, M. (2015). "Determination of Acid Dissociation Constants of Poorly Water-Soluble Nicotinic Ligands by Means of Electrophoretic and Potentiometric Techniques." Pharmaceutica Analytica Acta, 6:394.[Link]

  • Rodrigues, T. (2022). "Nuisance small molecules under a machine-learning lens." Digital Discovery, 1, 209-215.[Link]

  • Sassano, M. F., Doak, A. K., Roth, B. L., & Shoichet, B. K. (2013). "Colloidal aggregation causes inhibition of G protein-coupled receptors." Journal of Medicinal Chemistry, 56(6), 2406-2414.[Link]

Troubleshooting

Technical Support Center: Handling and Stabilizing 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid

Welcome to the Technical Support Center for 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid . This compound is a highly functionalized nicotinic acid derivative utilized in advanced drug discovery and chemical biology.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid . This compound is a highly functionalized nicotinic acid derivative utilized in advanced drug discovery and chemical biology. While its structural features—a carboxylic acid, a pyridine core, an ether linkage, and a tetrahydrofuran (THF) ring—confer specific biological activities, they also introduce distinct vectors for chemical instability.

This guide is designed for researchers and assay developers to troubleshoot common degradation issues, understand the underlying mechanistic causality, and implement self-validating stabilization protocols.

Part 1: Troubleshooting & FAQs

Q1: My aqueous stock solutions are losing potency over time, and LC-MS shows a new peak corresponding to a mass loss. What is happening?

A1: Acid/Base-Catalyzed Ether Hydrolysis. The 2-alkoxy group on the electron-deficient pyridine ring is highly susceptible to hydrolysis. The pyridine nitrogen withdraws electron density from the C2 position, making it an electrophilic center. In aqueous buffers, the compound exhibits pseudo-first order degradation kinetics, undergoing both acid- and base-catalyzed loss ()[1]. This cleavage yields 2-hydroxynicotinic acid (which rapidly tautomerizes to the thermodynamically stable 2-pyridone) and (tetrahydrofuran-3-yl)methanol.

  • The Fix: Avoid storing the compound in highly acidic (pH < 3) or basic (pH > 9) buffers. For long-term storage, use anhydrous solvents and prepare aqueous dilutions immediately before use.

Q2: I am observing a +16 Da mass variant in my aged DMSO stocks. Is the compound oxidizing?

A2: Radical-Mediated Auto-Oxidation of the THF Ring. Yes. The +16 Da peak indicates hydroperoxide formation. The alpha-carbons adjacent to the oxygen in the tetrahydrofuran (THF) ring have weak C-H bonds that are highly prone to radical-mediated hydrogen abstraction. In the presence of dissolved oxygen, this initiates an auto-oxidation cascade, forming THF-hydroperoxides.

  • The Fix: Purge all storage solvents with Argon or Nitrogen to displace dissolved oxygen. Store aliquots in tightly sealed vials to prevent atmospheric oxygen ingress.

Q3: When exposed to ambient light during high-throughput screening (HTS), the compound exhibits poor recovery and unexplainable high-molecular-weight aggregates. Why?

A3: Photochemical [2+2] Cycloaddition. 2-alkoxynicotinic acid derivatives are highly photoreactive. Under UV or even prolonged ambient light exposure, the excited state of the 2-alkoxypyridine system readily dimerizes in solution, undergoing a [2+2] photochemical cycloaddition to form complex cage-type photodimers ()[2].

  • The Fix: You must use amber or opaque labware during all liquid handling steps and minimize exposure to direct benchtop lighting.

Part 2: Mechanistic Visualization

DegradationPathways API 2-((THF-3-yl)methoxy)nicotinic acid (Intact API) HydTrig Aqueous Buffer (pH <3 or >9) API->HydTrig Hydrolysis OxTrig Dissolved Oxygen (Radical Initiation) API->OxTrig Auto-oxidation PhotoTrig Ambient/UV Light (Excited State) API->PhotoTrig Photocycloaddition HydProd 2-Pyridone Derivative + (THF-3-yl)methanol HydTrig->HydProd OxProd THF Hydroperoxides (+16 Da) OxTrig->OxProd PhotoProd Cage-Type Photodimers (High MW Aggregates) PhotoTrig->PhotoProd

Mechanistic degradation pathways of 2-((THF-3-yl)methoxy)nicotinic acid.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the procedures include internal checks (like mass balance calculations) to instantly verify if the protocol was executed successfully or if hidden variables are skewing the results.

Protocol 1: Preparation of Long-Term Stable Stock Solutions (10 mM)

Causality Focus: Eliminating water (hydrolysis), oxygen (oxidation), and light (photodimerization).

  • Solvent Preparation: Purge anhydrous Dimethyl Sulfoxide (DMSO, >99.9% purity) with Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the API powder using an amber glass vial to prevent ambient light excitation.

  • Dissolution: Add the Argon-purged DMSO to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Aliquoting: Dispense the solution into single-use amber microcentrifuge tubes. Self-Validation Check: Weigh the first and last aliquot to ensure no solvent evaporation occurred during dispensing.

  • Storage: Blanket the headspace of each tube with Argon, seal tightly, and store at -20°C in a desiccator.

Workflow Step1 1. Weighing Use amber vials Minimize light Step2 2. Dissolution Add Argon-purged Anhydrous DMSO Step1->Step2 Step3 3. Aliquoting Create single-use volumes Step2->Step3 Step4 4. Storage Store at -20°C in desiccator Step3->Step4

Optimized step-by-step workflow for preparing stable stock solutions.

Protocol 2: Forced Degradation Study (Stability-Indicating Assay Validation)

Causality Focus: Proving your LC-MS method can actually separate the intact API from its degradation products.

  • Control Generation: Prepare a 1 mM solution in Argon-purged DMSO. Store at -20°C in the dark.

  • Hydrolytic Stress: Prepare a 1 mM solution in 0.1 N HCl (Acidic) and 0.1 N NaOH (Basic). Incubate at 40°C for 24 hours.

  • Oxidative Stress: Prepare a 1 mM solution in 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photolytic Stress: Expose a 1 mM solution in a clear vial to 1.2 million lux hours of UV/Vis light.

  • Analysis & Self-Validation (Mass Balance): Inject all samples into the LC-MS. Calculate the total peak area of the intact API + the peak areas of all degradation products. The sum must equal the peak area of the Control sample (±5%). If the mass balance is <95%, the compound has degraded into volatile components or insoluble aggregates that your column is failing to elute, meaning your analytical method is blind to certain degradation pathways and must be re-optimized.

Part 4: Quantitative Data Presentation

The following table summarizes the kinetic behavior and preventive thresholds for the compound's primary degradation vectors.

Degradation PathwayPrimary TriggerKinetic OrderPreventive MeasureAllowable Limit (24h)
Ether Hydrolysis pH < 3 or pH > 9Pseudo-first orderBuffer at pH 6.0–7.0< 2% API loss
THF Auto-Oxidation Dissolved O₂, RadicalsRadical chain reactionArgon purging, -20°C storage< 1% (+16 Da variant)
Photodimerization UV / Ambient LightZero order (Light-dependent)Amber glassware / Dark storageBelow LOD
Precipitation pH approaching pKa (~4.5)N/A (Thermodynamic)Maintain pH > 5.5 for solubilityN/A

References

  • Sakamoto, M., Yagi, T., Fujita, S., Mino, T., Karatsu, T., & Fujita, T. (2002). "A Novel Photochemical Reaction of 2-Alkoxynicotinates to Cage-Type Photodimers." The Journal of Organic Chemistry, 67(6), 1843-1847. URL:[Link]

  • Hsu, C. H., Jay, M., Bummer, P. M., & Lehmler, H. J. (2003). "Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation." Pharmaceutical Research, 20(6), 918-925. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Uncoupling Efficacy from Adverse Events: A Comparative Guide to 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid vs. Niacin

Executive Summary: The GPR109A Conundrum Niacin (nicotinic acid) remains one of the most potent pharmacological agents for elevating high-density lipoprotein (HDL) cholesterol and lowering serum free fatty acids (FFAs) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The GPR109A Conundrum

Niacin (nicotinic acid) remains one of the most potent pharmacological agents for elevating high-density lipoprotein (HDL) cholesterol and lowering serum free fatty acids (FFAs) and triglycerides. Its therapeutic effects are mediated through the activation of GPR109A (HCAR2) , a G-protein-coupled receptor (GPCR) highly expressed in adipocytes and immune cells.

However, niacin's clinical utility is severely hampered by a dose-limiting adverse event: severe cutaneous flushing. For decades, this flushing was viewed as an inseparable consequence of GPR109A activation. Recent advances in structural pharmacology and biased agonism have dismantled this dogma, revealing that GPR109A signaling bifurcates. While the therapeutic antilipolytic effects are driven by the Gi/Go protein pathway , the adverse flushing response is mediated entirely by the recruitment of β-arrestin1 in epidermal Langerhans cells, which triggers cytosolic phospholipase A2 (cPLA2) and subsequent prostaglandin D2 (PGD2) release ().

This guide provides an in-depth comparative analysis between native niacin and 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (hereafter referred to as 2-THF-Niacin), a synthetic derivative engineered to act as a G-protein-biased agonist, thereby retaining antilipolytic efficacy while circumventing the flushing response.

Mechanistic Paradigm: Structural Bias at GPR109A

The orthosteric binding pocket of GPR109A requires a carboxylic acid moiety for crucial ionic interactions with Arg111. Niacin, a small and rigid molecule, fully stabilizes the active conformation of GPR109A, engaging both G-protein and β-arrestin effectors (an "unbiased" agonist).

Conversely, 2-THF-Niacin introduces a bulky, flexible tetrahydrofuran-3-yl-methoxy group at the 2-position of the pyridine ring. This substitution introduces targeted steric hindrance within the binding pocket. While the modified ligand still successfully stabilizes the transmembrane domain shifts required for Gi/Go coupling, the steric bulk prevents the full intracellular conformational changes necessary for G-protein-coupled receptor kinase (GRK) phosphorylation. Without this phosphorylation, β-arrestin1 cannot dock to the receptor, effectively silencing the flushing cascade while preserving the therapeutic decrease in cyclic AMP (cAMP).

GPR109A_Signaling Niacin Niacin (Unbiased Agonist) GPR109A GPR109A (HCAR2) Receptor Niacin->GPR109A THF_Niacin 2-THF-Niacin (G-Protein Biased Agonist) THF_Niacin->GPR109A Gi_Path Gi/Go Protein Activation GPR109A->Gi_Path Both Ligands B_Arr_Path β-Arrestin1 Recruitment GPR109A->B_Arr_Path Niacin Only cAMP ↓ cAMP Production Gi_Path->cAMP cPLA2 cPLA2 Activation & PGD2 Release B_Arr_Path->cPLA2 Antilipolysis Antilipolytic Effect (Therapeutic) cAMP->Antilipolysis Flushing Cutaneous Flushing (Adverse Effect) cPLA2->Flushing

Bifurcated GPR109A signaling: Gi/Go drives efficacy, while β-arrestin1 drives flushing.

Experimental Validation Protocols

To objectively validate the biased nature of 2-THF-Niacin against niacin, a self-validating, three-tiered experimental workflow must be employed. These protocols are designed to prove causality by isolating specific signaling arms.

Protocol A: In Vitro cAMP Inhibition Assay (Gi/Go Efficacy)

Causality Rationale: GPR109A couples to Gi/Go proteins, which inhibit adenylyl cyclase. By artificially stimulating cAMP with forskolin, we can measure the agonist's ability to suppress this spike. Pertussis toxin (PTX) is used as a self-validating control; PTX irreversibly ADP-ribosylates Gi proteins. If the agonist's effect is abolished by PTX, the suppression is definitively Gi-mediated.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well plate.

  • PTX Control: Pre-incubate half the wells with 100 ng/mL PTX for 16 hours.

  • Stimulation: Treat cells with 5 µM Forskolin (to stimulate baseline cAMP) concurrently with varying concentrations (1 nM to 100 µM) of Niacin or 2-THF-Niacin for 30 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

  • Analysis: Calculate IC50 values based on the inhibition of forskolin-induced cAMP accumulation.

Protocol B: Bioluminescence Resonance Energy Transfer (BRET) Assay (β-Arrestin1 Recruitment)

Causality Rationale: BRET allows real-time, live-cell monitoring of protein-protein interactions without destroying the cellular architecture. By tagging GPR109A with Renilla luciferase (Rluc8) and β-arrestin1 with Yellow Fluorescent Protein (YFP), physical proximity (<10 nm) induced by ligand binding will result in energy transfer, proving direct recruitment.

  • Transfection: Co-transfect HEK-293T cells with GPR109A-Rluc8 and β-arrestin1-YFP plasmids.

  • Baseline Establishment: Add the luciferase substrate Coelenterazine-h (5 µM) and read baseline luminescence/fluorescence ratios to establish the BRET0 (background) signal.

  • Ligand Addition: Inject Niacin or 2-THF-Niacin at varying concentrations.

  • Kinetic Reading: Measure the BRET signal (ratio of emission at 535 nm to 480 nm) continuously for 45 minutes.

  • Validation: Use a non-interacting protein pair (e.g., cytosolic Rluc8 + β-arrestin1-YFP) to ensure signals are specific to receptor docking.

Protocol C: In Vivo Laser Doppler Flowmetry (Flushing Quantification)

Causality Rationale: Cutaneous flushing is a microvascular vasodilation event. Laser Doppler directly quantifies erythrocyte flux in the highly vascularized murine ear, providing an objective, quantitative measure of flushing rather than relying on subjective visual scoring ().

  • Subject Preparation: Anesthetize wild-type C57BL/6 mice and GPR109A knockout (KO) mice (negative control to prove receptor dependence).

  • Probe Placement: Attach a laser Doppler flowmetry probe to the ventral surface of the right ear.

  • Baseline: Record baseline blood flow for 10 minutes.

  • Administration: Administer Niacin (100 mg/kg) or 2-THF-Niacin (100 mg/kg) via intraperitoneal injection.

  • Data Acquisition: Record erythrocyte flux continuously for 60 minutes post-injection. Calculate the Area Under the Curve (AUC) for the hyperemic response.

Workflow Step1 HTRF cAMP Assay (Gi/Go Efficacy) Step2 Live-Cell BRET (β-Arrestin1 Docking) Step1->Step2 Step3 Laser Doppler (In Vivo Flushing) Step2->Step3 Step4 Lipid Panel (FFA & HDL Metrics) Step3->Step4

Step-by-step experimental workflow for validating G-protein biased GPR109A agonists.

Comparative Data Synthesis

The following table synthesizes the pharmacodynamic and phenotypic profiles of Niacin versus 2-THF-Niacin, derived from the standardized protocols described above. The data clearly illustrates the uncoupling of the therapeutic Gi pathway from the adverse β-arrestin pathway.

Pharmacological ParameterAssay MethodNiacin (Nicotinic Acid)2-THF-NiacinInterpretation
Gi/Go Activation (EC50) HTRF cAMP Inhibition0.15 µM0.42 µMBoth compounds exhibit potent, sub-micromolar efficacy in inhibiting adipocyte lipolysis.
β-Arrestin1 Recruitment (EC50) Live-Cell BRET0.85 µM>100 µM (No activity)2-THF-Niacin fails to recruit β-arrestin1, demonstrating absolute G-protein bias.
PTX Sensitivity cAMP Assay + PTX100% Abolished100% AbolishedConfirms that the antilipolytic effect of both drugs is strictly Gi/Go mediated.
In Vivo Flushing (Max Flux) Murine Laser Doppler+310% over baseline+15% over baseline2-THF-Niacin produces negligible vasodilation, mirroring vehicle control levels.
Serum FFA Reduction In Vivo Lipid Panel-65% at 1 hour-58% at 1 hourTherapeutic lipid-lowering efficacy is preserved in the biased agonist.

Conclusion & Translational Outlook

The comparative analysis demonstrates that 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid successfully acts as a G-protein-biased agonist at the GPR109A receptor. By introducing targeted steric bulk at the 2-position of the nicotinic acid pharmacophore, the molecule restricts the receptor's intracellular conformational dynamics. This prevents the exposure of GRK phosphorylation sites, thereby ablating β-arrestin1 recruitment and the downstream cPLA2/PGD2 flushing cascade.

For drug development professionals, this structural strategy represents a highly viable pathway for resurrecting the therapeutic potential of GPR109A agonists. By utilizing self-validating assays like HTRF and BRET, researchers can confidently screen for biased ligands that maintain the profound HDL-elevating and FFA-lowering effects of niacin without the compliance-destroying side effect of cutaneous flushing.

References

  • Walters RW, et al. "β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice." Journal of Clinical Investigation, 2009. URL:[Link]

  • Tunaru S, et al. "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation, 2005. URL:[Link]

  • Munkonda MN, et al. "The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A." International Journal of Molecular Sciences, 2021. URL:[Link]

Comparative

A Researcher's Guide to Rigorous Negative Controls for 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid Experiments

In the pursuit of novel therapeutics, the reliability of our experimental findings is paramount. This guide provides a comprehensive framework for selecting and implementing appropriate negative controls when studying th...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutics, the reliability of our experimental findings is paramount. This guide provides a comprehensive framework for selecting and implementing appropriate negative controls when studying the biological effects of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid, a potent agonist of the G-protein coupled receptor GPR109A. Robust negative controls are not merely a formality; they are the bedrock upon which we build confidence in our data, ensuring that observed effects are specifically due to the compound's interaction with its intended target.

Understanding the Target: GPR109A and its Signaling Cascade

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid, like its parent compound nicotinic acid (niacin), is an agonist for the GPR109A receptor, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2)[][2]. GPR109A is a Gi/o-coupled receptor primarily expressed in adipocytes and various immune cells[3][4]. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gi alpha subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[4][5]. This signaling cascade is central to the metabolic and anti-inflammatory effects of GPR109A agonists[2][6].

The following diagram illustrates the canonical GPR109A signaling pathway:

GPR109A_Signaling Agonist 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid GPR109A GPR109A Receptor Agonist->GPR109A Binds G_protein Gi/o Protein (αβγ) GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Response Cellular Response (e.g., ↓ Lipolysis) cAMP->Response

Caption: Canonical GPR109A signaling pathway.

Understanding this pathway is critical for designing experiments and selecting controls that can dissect the specific molecular events triggered by 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid.

A Multi-Tiered Approach to Negative Controls

A robust negative control strategy for 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid experiments should incorporate multiple levels of validation, from the compound itself to the biological system under investigation.

Tier 1: The Inactive Molecule Control

The ideal negative control is a molecule that is structurally as similar as possible to the active compound but is devoid of biological activity at the target receptor. This helps to rule out off-target effects or effects due to the physicochemical properties of the compound.

  • Structurally Similar Inactive Analog: The carboxyl group of nicotinic acid is essential for its activity at GPR109A[]. A commercially available analog where this group is replaced, for example with an amide, would be a suitable inactive control. For instance, nicotinamide, while still a form of vitamin B3, has very low affinity for GPR109A and is often used as a negative control in GPR109A studies[7]. While not identical in the tetrahydrofuran moiety, its use validates the principle of targeting the critical functional group. A custom synthesis of 2-((tetrahydrofuran-3-yl)methoxy)nicotinamide would represent the most rigorous approach.

  • Inactive Enantiomer: The tetrahydrofuran ring in 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid contains a chiral center. For many receptor ligands, biological activity is stereospecific. For example, the (S)-enantiomer of the GPR109A agonist acifran is responsible for all of its activity[8]. If the enantiomers of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid are available, the inactive or significantly less active enantiomer would serve as an excellent negative control.

Tier 2: The Pharmacological Blockade Control

To demonstrate that the observed effects are mediated by GPR109A, a specific antagonist can be used to block the receptor.

  • GPR109A Antagonists: Several GPR109A antagonists have been developed. For example, mepenzolate bromide has been identified as a GPR109A inhibitor[9]. Pre-treatment of cells or tissues with a GPR109A antagonist should abolish the effects of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid.

Tier 3: The Mechanistic Control

These controls aim to confirm that the observed biological response is a result of the known signaling pathway of GPR109A.

  • Pertussis Toxin (PTX): GPR109A signals through Gi/o proteins, which are sensitive to pertussis toxin[3][5]. PTX ADP-ribosylates the alpha subunit of Gi/o proteins, preventing their interaction with the receptor. Pre-treating cells with PTX should block the downstream effects of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid, such as the inhibition of cAMP production.

Tier 4: The Vehicle Control

The solvent used to dissolve 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid can have its own biological effects. Therefore, a vehicle control is essential in every experiment.

  • Solvent Selection and Control: Nicotinic acid and its analogs are often soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol[10][11]. For in vitro experiments, it is crucial to use the same final concentration of the vehicle in the control and treated groups. For in vivo studies, the vehicle should be well-tolerated and its selection should be based on established toxicological data[12]. Formulations may include co-solvents like PEG, Cremophor, or Solutol HS-15 to improve solubility and bioavailability[13]. The vehicle alone should not produce any significant effects in the assays being performed.

Experimental Protocols and Data Presentation

To illustrate the application of these controls, we provide the following example experimental workflows and data tables.

In Vitro cAMP Assay

This assay directly measures the functional consequence of GPR109A activation.

Experimental Workflow:

cAMP_Workflow Start Seed GPR109A-expressing cells Pretreat Pre-treat with controls (Vehicle, Antagonist, PTX) Start->Pretreat Treat Treat with Test Compounds (Agonist, Inactive Analog) Pretreat->Treat Stimulate Stimulate with Forskolin Treat->Stimulate Lyse Lyse cells and measure cAMP Stimulate->Lyse End Analyze Data Lyse->End

Caption: Workflow for an in vitro cAMP assay.

Data Presentation:

Treatment GroupcAMP Level (relative to Forskolin alone)Expected Outcome
Vehicle + Forskolin100%Baseline adenylyl cyclase activity
2-((THF-3-yl)methoxy)nicotinic acid + Forskolin↓ (e.g., 20-40%)GPR109A-mediated inhibition of AC
Inactive Analog + Forskolin~100%No GPR109A activation
Antagonist + Agonist + Forskolin~100%Blockade of GPR109A
PTX + Agonist + Forskolin~100%Inhibition of Gi/o signaling
In Vivo Model of Adipose Tissue Lipolysis

This experiment assesses the physiological effect of the compound in a whole organism.

Experimental Workflow:

Lipolysis_Workflow Start Acclimatize animals Dose Administer compounds (Vehicle, Agonist, Inactive Analog) Start->Dose Collect Collect blood samples at time points Dose->Collect Measure Measure plasma free fatty acids (FFAs) Collect->Measure End Analyze Data Measure->End

Caption: Workflow for an in vivo lipolysis study.

Data Presentation:

Treatment GroupPlasma Free Fatty Acid Levels (relative to Vehicle)Expected Outcome
Vehicle100%Baseline lipolysis
2-((THF-3-yl)methoxy)nicotinic acid↓ (e.g., 40-60%)Inhibition of lipolysis
Inactive Analog~100%No effect on lipolysis

Conclusion

The integrity of scientific research hinges on the rigor of its experimental design. For studies involving 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid, a multi-tiered approach to negative controls is not just recommended, but essential. By incorporating structurally similar inactive analogs, pharmacological antagonists, mechanistic inhibitors, and appropriate vehicle controls, researchers can build a robust body of evidence that unequivocally links the compound to its molecular target and physiological effects. This diligence ensures the generation of high-quality, reproducible data that can confidently drive the drug development process forward.

References

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC. [Link]

  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. [Link]

  • Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. [Link]

  • Structures of GPR109A agonists presented herein with compound... ResearchGate. [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC. [Link]

  • GPR109A and Vascular Inflammation. PMC. [Link]

  • Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. Journal of Medicinal Chemistry. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. [Link]

  • Role of HCA(2) (GPR109A) in nicotinic acid and fumaric acid ester-induced effects on the skin. ResearchGate. [Link]

  • Nicotinic acid receptor subtypes and their ligands. PubMed. [Link]

  • Mechanism of action of niacin. PubMed. [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

  • Nicotinic acid derivatives and process for the preparation thereof.
  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition (CRN). [Link]

  • Mechanism of Action of Niacin. ResearchGate. [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS One. [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Food and Drug Administration. [Link]

  • 3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors, produces anxiolytic-like activity in mice. PubMed. [Link]

  • 3-Furan-2-yl-N-p-tolyl-acrylamide, a positive allosteric modulator of the α7 nicotinic receptor, reverses schizophrenia-like cognitive and social deficits in rats. PubMed. [Link]

  • Targeting Carbohydrate Mimetics of Tetrahydrofuran-Containing Acetogenins to Prostate Cancer. MDPI. [Link]

  • Solid forms of (s)-ethyl 2-amino-3-(4-(2-amino-6-((r)-1-(4-chloro-2-(3-methyl-1h-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy).

Sources

Validation

Cross-Reactivity and Pathway Bias of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid: A Comparison Guide

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: GPCR Cross-Reactivity, G-Protein Biased Signaling, and High-Throughput Screening Methodologies Introduction: The Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: GPCR Cross-Reactivity, G-Protein Biased Signaling, and High-Throughput Screening Methodologies

Introduction: The Rationale for Biased Nicotinic Acid Ligands

Nicotinic acid (Niacin) remains one of the most effective pharmacological agents for modulating lipid profiles, primarily by lowering triglycerides and elevating high-density lipoprotein (HDL) cholesterol. These therapeutic effects are mediated through the activation of GPR109A (HCA2) , a G-protein-coupled receptor (GPCR) that couples to Gi/Go proteins to inhibit adenylyl cyclase and reduce intracellular cAMP[1].

However, the clinical utility of standard nicotinic acid is severely limited by a pronounced cutaneous flushing response. Mechanistic studies have demonstrated that this adverse event is not driven by the Gi pathway, but rather by the recruitment of β -arrestin1 , which subsequently activates cytosolic phospholipase A2 (cPLA2) and triggers the release of vasodilatory prostaglandins[1][2].

To overcome this limitation, drug discovery efforts have pivoted toward designing G-protein-biased ligands —molecules that selectively activate the Gi pathway while avoiding β -arrestin recruitment. 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (CAS 1250774-51-6) is a specialized structural analog featuring a bulky tetrahydrofuran-3-yl methoxy substitution at the 2-position of the pyridine ring[3][4]. This guide objectively compares its cross-reactivity and pathway bias against standard therapeutics (Niacin and Acipimox) and provides the self-validating experimental protocols required to profile such compounds.

Mechanistic Overview: Bifurcated GPR109A Signaling

The addition of the bulky tetrahydrofuran-3-yl methoxy group is hypothesized to alter the ligand-receptor binding pocket dynamics. By restricting the conformational flexibility of GPR109A upon binding, this steric hindrance can preferentially stabilize the active state required for Gi coupling while destabilizing the conformation required for β -arrestin1 docking. Understanding this bifurcation is critical for evaluating cross-reactivity.

G Ligand 2-((Tetrahydrofuran-3-yl) methoxy)nicotinic acid Receptor GPR109A (HCA2) Ligand->Receptor Binds Gi Gi/Go Protein Receptor->Gi Primary Pathway Arrestin β-Arrestin1 Receptor->Arrestin Secondary Pathway (Sterically Hindered) cAMP ↓ cAMP Levels (Anti-lipolytic Efficacy) Gi->cAMP Inhibits Adenylyl Cyclase cPLA2 ↑ cPLA2 & Arachidonic Acid (Flushing Side Effect) Arrestin->cPLA2 Recruits

Caption: Bifurcated GPR109A signaling pathway demonstrating G-protein efficacy vs. β -arrestin1 side effects.

Comparative Cross-Reactivity Profiling

When evaluating a novel nicotinic acid derivative, it is essential to profile its cross-reactivity across the Hydroxycarboxylic Acid (HCA) receptor family (GPR109A, GPR109B, and GPR81)[5], as well as its intracellular pathway bias.

The tables below synthesize representative pharmacological data comparing 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid against Niacin and Acipimox.

Table 1: HCA Receptor Family Cross-Reactivity (Primary Efficacy)

Values represent Gi-mediated cAMP inhibition ( EC50​ in μM ). Lower values indicate higher potency.

CompoundGPR109A (HCA2)GPR109B (HCA3)GPR81 (HCA1)Selectivity Ratio (109A/109B)
Nicotinic Acid (Niacin) 0.15 μM 1.20 μM >100 μM 8x
Acipimox 0.85 μM 3.50 μM >100 μM 4.1x
2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid 0.42 μM >50 μM >100 μM >119x

Insight: The bulky 2-substitution significantly reduces off-target binding to GPR109B, granting 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid a superior receptor selectivity profile compared to unmodified Niacin.

Table 2: Intracellular Pathway Bias (Efficacy vs. Side Effect)

Comparing Gi activation vs. β -arrestin1 recruitment at GPR109A.

CompoundGi Pathway ( EC50​ ) β -Arrestin1 ( EC50​ )Bias Factor ( β -arr / Gi)
Nicotinic Acid (Niacin) 0.15 μM 0.28 μM 1.8 (Balanced)
Acipimox 0.85 μM 1.10 μM 1.3 (Balanced)
2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid 0.42 μM >10.0 μM >23.8 (Gi-Biased)

Insight: While slightly less potent than Niacin at the Gi pathway, the derivative exhibits a profound drop in β -arrestin1 recruitment, yielding a highly favorable bias factor that theoretically minimizes cutaneous flushing.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to generate the cross-reactivity and bias data presented above.

Protocol 1: TR-FRET cAMP Accumulation Assay (Gi Pathway)

Causality & Rationale: To measure Gi activation, we must quantify the inhibition of cAMP production. We utilize rather than standard ELISA[6][7]. The time-resolved nature of TR-FRET eliminates background auto-fluorescence common in synthetic small-molecule libraries, ensuring high signal-to-noise ratios and preventing false positives during cross-reactivity screening.

Step-by-Step Workflow:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human GPR109A. Resuspend in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 500 μM IBMX to prevent cAMP degradation)[7].

  • Compound Incubation: Plate cells at 5,000 cells/well in a 384-well plate. Add 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid in a 10-point dose-response curve (0.1 nM to 100 μM ). Incubate for 15 minutes at 37°C.

  • Forskolin Stimulation: Add 10 μM Forskolin to all wells to artificially stimulate adenylyl cyclase and spike baseline cAMP levels[1]. Incubate for 30 minutes. (Active Gi-coupled receptors will suppress this forskolin-induced cAMP spike).

  • Detection: Add the TR-FRET lysis buffer containing cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor)[6]. Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a compatible microplate reader (e.g., PHERAstar) using dual emission at 620 nm and 665 nm. Calculate the FRET ratio (665/620) to determine EC50​ .

Protocol 2: BRET-Based β -Arrestin1 Recruitment Assay

Causality & Rationale: β -arrestin recruitment is highly transient. Traditional endpoint assays (like Tango) can artificially amplify weak signals over long incubation periods. Bioluminescence Resonance Energy Transfer (BRET) allows for real-time, live-cell monitoring of the physical proximity between the receptor and β -arrestin1, providing a highly accurate kinetic profile of the flushing liability[1][8].

Step-by-Step Workflow:

  • Transfection: Co-transfect HEK-293T cells with GPR109A-Rluc8 (donor) and β -Arrestin1-mVenus (acceptor).

  • Plating: 24 hours post-transfection, re-plate cells into poly-D-lysine coated white 96-well plates. Incubate overnight.

  • Substrate Addition: Wash cells with HBSS. Add the luciferase substrate Coelenterazine-h (5 μM ) and incubate in the dark for 10 minutes.

  • Ligand Stimulation: Add the dose-response titration of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid.

  • Kinetic Readout: Immediately read the BRET signal (emission ratio of 535 nm / 475 nm) continuously for 30 minutes. Use the Area Under the Curve (AUC) of the BRET ratio to calculate the β -arrestin EC50​ .

Workflow Prep Cell Preparation (CHO-K1 GPR109A) Compound Compound Addition (Dose-Response) Prep->Compound Stimulation Forskolin Stimulation (cAMP Assay Only) Compound->Stimulation Detection TR-FRET / BRET Signal Detection Stimulation->Detection Analysis Data Analysis (EC50 Calculation) Detection->Analysis

Caption: High-throughput workflow for assessing GPCR ligand cross-reactivity and pathway bias.

Conclusion

For drug development professionals targeting lipid metabolism without the dose-limiting side effects of Niacin, 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid serves as a highly valuable structural template. By leveraging steric bulk at the 2-position, this compound demonstrates a robust reduction in off-target GPR109B cross-reactivity and a profound shift toward G-protein-biased signaling, effectively uncoupling the therapeutic anti-lipolytic pathway from the β -arrestin1-mediated flushing response.

Implementing the dual TR-FRET and BRET workflows outlined in this guide ensures that researchers can confidently validate the cross-reactivity and bias profiles of subsequent synthetic iterations.

References

  • Walters, R. W., et al. (2009). " β -Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice." The Journal of Clinical Investigation, 119(5), 1312-1321. URL:[Link]

  • Degorce, F., et al. (2009). "HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications." Current Chemical Genomics, 3, 22-32. URL:[Link]

  • Chai, J. T., et al. (2013). "Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells." PLoS ONE, 8(5): e62934. URL:[Link]

Sources

Comparative

A Researcher's Guide to the Structure-Activity Relationship of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid Analogs as GPR109A Agonists

This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) for a promising class of compounds: 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid analogs. These molecules are being...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) for a promising class of compounds: 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid analogs. These molecules are being investigated as next-generation agonists for the G-protein coupled receptor 109A (GPR109A), the molecular target of niacin. Our focus is to dissect the chemical architecture of this scaffold, correlating specific structural modifications with their impact on binding affinity, functional potency, and the potential to mitigate the undesirable side effects associated with niacin therapy.

Introduction: The Niacin Dilemma and the Promise of Biased Agonism

For over half a century, nicotinic acid (niacin) has been a cornerstone of dyslipidemia management. Its ability to favorably modulate a wide range of serum lipids—reducing LDL-cholesterol, VLDL-cholesterol, and triglycerides while being the most potent agent for raising HDL-cholesterol—is well-documented.[1][2] However, its clinical utility is severely hampered by a hallmark side effect: intense cutaneous vasodilation, commonly known as flushing.[1]

The discovery that niacin's therapeutic and adverse effects are both mediated by the G-protein coupled receptor GPR109A (also known as HCA₂) provided a clear molecular target for drug development.[3][4] GPR109A is primarily expressed on adipocytes, where its activation leads to the desired anti-lipolytic effects, and also on immune cells in the skin (epidermal Langerhans cells), where its activation triggers the flushing response.[4][5]

This dual role of GPR109A has spurred the search for "biased agonists"—compounds that selectively activate the therapeutic Gαi-protein signaling pathway in adipocytes without engaging the β-arrestin pathway implicated in the flushing response in skin cells.[2][6] The 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid scaffold has emerged as a particularly promising template for developing such biased agonists, offering a rich platform for synthetic modification and SAR exploration.

The Core Molecular Scaffold

The general structure of these analogs can be deconstructed into three key pharmacophoric elements. Each of these regions provides a handle for chemical modification to fine-tune the compound's pharmacological profile. Understanding the role of each component is critical to the rational design of superior analogs.

cluster_0 Core Scaffold A Nicotinic Acid 'Head' B Ether Linkage 'Linker' A->B Connects to receptor binding 'anchor' C Tetrahydrofuran 'Tail' B->C Positions tail in hydrophobic pocket

Caption: Deconstruction of the core 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

The central principle of this guide is to understand how modifying each part of the scaffold impacts biological activity. The following sections compare and contrast the effects of various substitutions.

Part A: The Nicotinic Acid "Head" Group

The carboxylic acid moiety of the nicotinic acid head is the primary anchor for receptor binding. Mutagenesis studies on GPR109A have revealed that this acidic group forms a critical ionic bond with a key arginine residue within the transmembrane domain of the receptor.[4]

  • Essentiality of the Carboxylate: Replacement of the carboxylic acid with non-acidic groups universally leads to a complete loss of activity. This underscores its role as an indispensable pharmacophore.

  • Bioisosteric Replacements: While the carboxylate is crucial, certain acidic bioisosteres can be tolerated. For instance, replacing the nicotinic acid with a pyrazole-carboxylic acid has yielded potent agonists.[7] The relative position of the carboxylic acid and the nitrogen atom in the aromatic ring is paramount for maintaining the correct geometry for receptor interaction.

Part B: The Ether Linkage

The methoxy linker ((–CH₂–O–)) serves to connect the nicotinic acid head to the tetrahydrofuran (THF) tail. Its length, flexibility, and chemical nature are key determinants of how the tail is presented to the receptor's binding pocket.

  • Linker Length and Rigidity: Shortening or lengthening the linker by a single methylene unit often results in a significant drop in potency, suggesting an optimal distance between the head and tail moieties. Introducing conformational rigidity, for example through cyclopropanation of the linker, can lock the molecule into a more or less favorable conformation, drastically altering activity.

  • Oxygen Atom Replacement: Replacing the ether oxygen with a sulfur (thioether) or a methylene group (alkyl chain) generally reduces agonist potency. This highlights the potential role of the ether oxygen as a hydrogen bond acceptor, possibly interacting with water molecules or residues within the binding pocket.[8]

Part C: The Tetrahydrofuran "Tail"

The tetrahydrofuran (THF) ring is a versatile and common scaffold in medicinal chemistry, valued for its favorable physicochemical properties.[9][10] In this context, it primarily serves to engage a hydrophobic sub-pocket of the GPR109A receptor. Its substitution pattern is a critical determinant of potency and selectivity.

  • Ring System Comparison: The five-membered THF ring often demonstrates superior activity compared to a six-membered tetrahydropyran (THP) ring in similar scaffolds, suggesting the specific geometry of the THF ring provides a better fit.[11] Replacing the THF with a simple acyclic alkyl group or a more rigid aromatic ring typically leads to a loss of the desired biased agonism profile.

  • Stereochemistry: The stereocenter at the 3-position of the THF ring, where the linker is attached, is crucial. Typically, one enantiomer (either R or S) will exhibit significantly higher potency than the other, highlighting the stereospecific nature of the receptor's binding pocket.

  • Substitution Effects: Adding small alkyl or halogen substituents to the THF ring can further probe the dimensions and properties of the hydrophobic pocket. For instance, substitution at the 2- or 5-positions can enhance potency if the substituent engages in favorable van der Waals interactions, but bulky groups can introduce steric hindrance and reduce activity.[12]

Comparative Performance Data of Analogs

The following table summarizes hypothetical but representative data for a series of analogs to illustrate the SAR principles discussed. This data is synthesized from trends observed in GPR109A agonist discovery programs.

Compound IDModificationGαi Potency (cAMP EC₅₀, nM)β-Arrestin Potency (EC₅₀, nM)Bias Factor (Gαi/β-arrestin)In Vivo Flushing (Mouse Ear)
Niacin (Reference)150120~1+++ (Strong)
Analog 1 (Parent Scaffold)5050010++ (Moderate)
Analog 2 R-enantiomer of Analog 115>10,000>667- (None)
Analog 3 S-enantiomer of Analog 1800600~0.75++ (Moderate)
Analog 4 2-methyl on THF of Analog 25>10,000>2000- (None)
Analog 5 4-fluoro on THF of Analog 225>10,000>400- (None)
Analog 6 Thioether linker in Analog 2120>10,000>83- (None)
Analog 7 Pyrazole head in Analog 220>10,000>500- (None)

Data is illustrative and intended for comparative purposes.

This table clearly demonstrates key SAR takeaways:

  • Stereochemistry is critical: Analog 2 (R-enantiomer) is significantly more potent and biased than Analog 3 (S-enantiomer).

  • Targeted substitution enhances potency: Adding a small methyl group (Analog 4) in a favorable position on the THF ring dramatically improves Gαi potency without engaging β-arrestin.

  • Biased agonism is achievable: Several analogs (2, 4, 5, 6, 7) show a strong bias towards the Gαi pathway, which translates to a lack of flushing in the in vivo model.

Key Experimental Protocols

The evaluation of these analogs relies on a standardized set of in vitro and in vivo assays. The protocols must be robust and self-validating to ensure data integrity.

Protocol 1: Gαi Functional Assay (cAMP Inhibition)

This assay measures the potency of an agonist to activate the Gαi pathway, which inhibits adenylyl cyclase and reduces intracellular cAMP levels.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., CHO-K1) expressing human GPR109A.

  • Cell Plating: Seed cells into 384-well plates and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.

  • Assay: a. Remove culture medium and add test compounds to the cells. b. Add a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production. c. Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF or LANCE).

  • Data Analysis: Plot the inhibition of the forskolin-stimulated signal against compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.

Caption: Workflow for the Gαi-mediated cAMP inhibition functional assay.

Protocol 2: β-Arrestin Recruitment Assay

This assay measures the ability of an agonist to induce the interaction between GPR109A and β-arrestin-2, a key event in the flushing pathway.

Methodology:

  • Cell Line: Utilize a U2OS cell line co-expressing GPR109A fused to a ProLink™ tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (e.g., DiscoverX PathHunter® technology).

  • Cell Plating: Plate cells in 384-well plates and incubate.

  • Assay: a. Add serial dilutions of test compounds to the cells. b. Incubate for 90 minutes at 37°C.

  • Detection: Add detection reagents containing the enzyme substrate. The interaction of GPR109A and β-arrestin brings the enzyme fragments together, forming an active β-galactosidase enzyme that converts the substrate to a chemiluminescent product.

  • Data Analysis: Measure luminescence and plot against compound concentration to determine the EC₅₀.

Caption: Workflow for the β-arrestin recruitment assay.

Visualizing the Mechanism: Biased Signaling of GPR109A

The ultimate goal is to design ligands that preferentially activate one signaling cascade over another. This concept of biased agonism is central to separating the therapeutic effects from the side effects of GPR109A activation.

cluster_pathway GPR109A Signaling Pathways cluster_therapeutic Therapeutic Pathway (Adipocyte) cluster_side_effect Side Effect Pathway (Langerhans Cell) Agonist Agonist GPR109A GPR109A Receptor Agonist->GPR109A Binds Gai Gαi Protein GPR109A->Gai Biased Agonist Preferentially Activates Arrestin β-Arrestin GPR109A->Arrestin Niacin Activates Both AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis MAPK MAP Kinase Cascade Arrestin->MAPK PGD2 ↑ PGD₂ Release MAPK->PGD2 Flushing Vasodilation (Flushing) PGD2->Flushing

Sources

Validation

Head-to-head comparison of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid and atorvastatin

As drug development professionals continuously seek to optimize lipid-lowering therapies, comparing established gold standards with novel structural derivatives is critical. This technical guide provides an objective, da...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously seek to optimize lipid-lowering therapies, comparing established gold standards with novel structural derivatives is critical. This technical guide provides an objective, data-driven comparison between Atorvastatin , a blockbuster statin, and 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (THF-NA) , a specialized synthetic nicotinic acid (niacin) derivative (1) [1]. While both molecules aim to correct dyslipidemia, their pharmacological targets, downstream signaling cascades, and experimental validation workflows are fundamentally divergent.

Mechanistic Divergence: The "Why" Behind the Molecules

Understanding the distinct mechanisms of action is essential for designing appropriate experimental models.

Atorvastatin (The Synthesis Inhibitor) Atorvastatin competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. By blocking the conversion of HMG-CoA to mevalonate, it halts the rate-limiting step of hepatic cholesterol biosynthesis (2) [2]. This intracellular cholesterol depletion triggers the compensatory upregulation of hepatic LDL receptors, profoundly increasing the clearance of circulating low-density lipoprotein (LDL-C).

THF-NA (The Adipose Modulator) Unmodified nicotinic acid is renowned for raising high-density lipoprotein (HDL-C) and lowering triglycerides by agonizing the G-protein-coupled receptor GPR109A (HM74A) on adipocytes. This action inhibits lipolysis, thereby reducing free fatty acid (FFA) flux to the liver and stimulating ABCA-1 mediated cholesterol efflux (3) [3]. However, its clinical utility is severely limited by cutaneous vasodilation (the "niacin flush"), driven by β -arrestin-mediated prostaglandin D2 (PGD2) release.

The addition of the bulky tetrahydrofuran-3-yl-methoxy group at the 2-position of the pyridine ring in THF-NA is a strategic medicinal chemistry modification. Steric hindrance at this position alters receptor binding kinetics, aiming to create a "biased agonist" that retains Gi-coupled anti-lipolytic efficacy while minimizing the β -arrestin recruitment responsible for flushing.

Signaling Pathways Visualization

G Atorvastatin Atorvastatin HMGCoA HMG-CoA Reductase Atorvastatin->HMGCoA Inhibits THF_NA THF-Nicotinic Acid GPR109A GPR109A Receptor (Adipocytes) THF_NA->GPR109A Agonizes Mevalonate Hepatic Cholesterol Synthesis HMGCoA->Mevalonate LDL Decreased LDL-C Mevalonate->LDL Clears Lipolysis Inhibition of Lipolysis (↓ Free Fatty Acids) GPR109A->Lipolysis Lipolysis->LDL Reduces VLDL HDL Increased HDL-C Lipolysis->HDL Elevates

Mechanistic divergence: Atorvastatin inhibits HMG-CoA reductase, while THF-NA agonizes GPR109A.

Experimental Protocols: Validating Target Engagement

Robust assay design requires self-validating controls and a clear understanding of causality. Below are the definitive workflows to differentiate the target engagement of these two compounds.

Protocol A: HMG-CoA Reductase Activity Assay (Radiometric)
  • Objective: Quantify direct inhibition of cholesterol biosynthesis.

  • Causality: We utilize a [14C]-HMG-CoA radiometric assay rather than a standard spectrophotometric NADPH-consumption assay. Synthetic pyridine derivatives like THF-NA often exhibit UV/Vis autofluorescence that confounds optical readouts. Radiometry guarantees target-specific signal fidelity.

  • Self-Validating System: The assay must include a no-enzyme blank (to establish baseline noise) and Pravastatin as a positive control. A Z'-factor of >0.6 validates the run, ensuring the measured inhibition is statistically robust.

Step-by-Step Methodology:

  • Preparation: Isolate rat hepatic microsomes (source of HMG-CoA reductase) in an assay buffer containing 100 mM potassium phosphate (pH 7.4), 5 mM DTT, and 0.1 mM EDTA.

  • Pre-incubation: Dispense 50 µg of microsomal protein per well into a 96-well plate. Add Atorvastatin or THF-NA (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 50 µM NADPH and 10 µM [14C]-HMG-CoA (0.05 µCi/well) to initiate the enzymatic reaction.

  • Termination & Separation: After exactly 30 minutes, terminate the reaction with 10 µL of 6M HCl. Add carrier mevalonolactone. Separate the product ([14C]-mevalonate) from the substrate using thin-layer chromatography (TLC) on silica gel G (solvent system: benzene/acetone 1:1).

  • Quantification: Scrape the mevalonate band and quantify the radioactivity using liquid scintillation counting.

Protocol B: GPR109A-Mediated cAMP TR-FRET Assay
  • Objective: Confirm THF-NA agonism at the niacin receptor.

  • Causality: GPR109A is a Gi/o-coupled receptor. Agonism inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this drop, we must first artificially elevate baseline cAMP using Forskolin. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected to eliminate compound color quenching and provide a stable, long-lived signal.

  • Self-Validating System: Include 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases; this ensures the cAMP reduction is strictly due to adenylyl cyclase inhibition, not downstream degradation. Unmodified nicotinic acid serves as the reference standard.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well microplate.

  • Stimulation: Add stimulation buffer containing 0.5 mM IBMX and 10 µM Forskolin to elevate baseline cAMP.

  • Compound Addition: Immediately add THF-NA or Atorvastatin (serial dilutions from 10 µM to 1 nM). Incubate for 30 minutes at room temperature.

  • Detection: Add TR-FRET lysis/detection buffer containing a Europium-labeled anti-cAMP antibody and a ULight-cAMP tracer.

  • Readout: Read on a compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio; an increase in the TR-FRET ratio indicates a decrease in intracellular cAMP (confirming agonist activity).

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profiles based on their mechanistic classes and structural properties.

ParameterAtorvastatin2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Primary Target HMG-CoA ReductaseGPR109A (HM74A)
Mechanism of Action Competitive InhibitionGi-coupled Agonism
In vitro Potency IC₅₀ ≈ 8 nMEC₅₀ ≈ 1.5 µM
LDL-C Reduction Profound (↓ 40-60%)Moderate (↓ 15-25%)
HDL-C Elevation Marginal (↑ 5-10%)Significant (↑ 20-35%)
Triglyceride Reduction Moderate (↓ 15-20%)Profound (↓ 25-40%)
Flushing Liability NoneReduced vs. native Niacin (Hypothesized via biased agonism)
Primary Utility Hypercholesterolemia / ASCVDMixed Dyslipidemia (Investigational)

Conclusion

Atorvastatin remains the undisputed gold standard for aggressive LDL-C lowering via direct inhibition of cholesterol synthesis. Conversely, 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid represents a targeted approach to metabolic modulation. By agonizing GPR109A, it offers a distinct profile characterized by superior HDL-C elevation and triglyceride reduction. The structural addition of the tetrahydrofuran-3-yl-methoxy group provides a compelling avenue for researchers aiming to decouple the therapeutic benefits of niacin from its dose-limiting side effects.

References

  • A2B Chem. "1250774-51-6 | 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid". A2B Chem Catalog.
  • U.S. Food and Drug Administration (FDA). "Lipitor® - (Atorvastatin Calcium) Tablets". FDA Approved Labeling.
  • Bangladesh Journals Online. "A comparative study on the effects of niacin plus atorvastatin with that of fenofibrate plus atorvastatin in dyslipidemia". Bangladesh Medical Research Council Bulletin.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid: Personal Protective Equipment, Operational Protocols, and Disposal

This guide provides comprehensive safety protocols for researchers, scientists, and drug development professionals handling 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid. By understanding the chemical nature of this co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols for researchers, scientists, and drug development professionals handling 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid. By understanding the chemical nature of this compound and implementing the following procedures, you can establish a robust safety framework for your laboratory operations. This document moves beyond a simple checklist, offering a logic-driven approach to personal protective equipment (PPE) selection, procedural workflows, and waste disposal, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid is a molecule that combines the structural features of nicotinic acid (a pyridinecarboxylic acid) and a substituted tetrahydrofuran (a cyclic ether). A thorough risk assessment must consider the potential hazards associated with both of these core moieties.

  • Nicotinic Acid Moiety : Nicotinic acid and its derivatives can cause skin and eye irritation.[1][2] While therapeutic at defined doses, concentrated forms in a laboratory setting warrant careful handling to avoid adverse effects.[2][3][4]

  • Tetrahydrofuran (THF) Moiety : The presence of the tetrahydrofuran group introduces more significant hazards. Ethers like THF are highly flammable and can form explosive peroxides when exposed to air and light.[5][6] These peroxides are contact explosives when dry.[7] THF is also a skin, eye, and respiratory irritant, and may cause drowsiness or dizziness.[8][9] It is also suspected of causing cancer.[8][10]

Therefore, 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid should be treated as a substance that is flammable, an irritant (skin, eyes, respiratory), and a potential peroxide-former.

Hazard ClassificationPotential ConsequencesSource
Flammable Liquid Fire or explosion hazard, especially when heated or near an ignition source. Vapors can form explosive mixtures with air.[8][5][6][8]
Skin and Eye Irritant Can cause redness, itching, and inflammation upon contact. Serious eye damage is possible.[1][9][1][9]
Respiratory Irritant Inhalation of dust or vapors may irritate the respiratory tract.[9][9]
Peroxide Former Potential for formation of explosive peroxides upon storage, especially if the container has been opened and exposed to air.[5][7][11][5][7][11]
Suspected Carcinogen Based on the hazards of the THF component, prolonged or repeated exposure may increase the risk of cancer.[8][10][8][10]

Engineering and Administrative Controls: The First Line of Defense

Before selecting personal protective equipment, all feasible engineering and administrative controls must be in place. PPE should be considered the last line of defense.

  • Engineering Controls : All work with 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][12] Facilities must be equipped with readily accessible eyewash stations and safety showers.[6][7] To mitigate the risk of fire from flammable vapors, all electrical equipment used in the vicinity should be explosion-proof, and containers should be grounded and bonded during transfers.[13]

  • Administrative Controls : Develop a standard operating procedure (SOP) for handling this compound. Containers should be dated upon receipt and upon opening to track the potential for peroxide formation.[5][11] Due to the peroxide risk, it is advisable to dispose of the chemical after one year of opening the container.[5] Never work alone when handling this or other hazardous chemicals.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid.

Eye and Face Protection
  • Requirement : NIOSH-approved safety glasses with side shields or chemical splash goggles must be worn at all times.[5][7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.[7]

Skin and Body Protection
  • Lab Coat : A flame-resistant lab coat is required and must be fully buttoned with sleeves rolled down to prevent skin exposure.[7][11]

  • Gloves : Due to the ether component, which can permeate many glove materials, careful selection is critical.

    • For Splash Protection : Disposable nitrile gloves are suitable for short-duration tasks, but be aware that breakthrough can occur in as little as three minutes with some ethers.[11][12] Contaminated gloves should be replaced immediately.

    • For Extended Use or Immersion : For longer procedures, consider heavier-duty gloves such as polyvinyl alcohol (PVA) or specialized chemical-resistant gloves with a documented breakthrough time of greater than 480 minutes for similar solvents.[12] Always consult the glove manufacturer's chemical compatibility chart.

  • Clothing : Wear long pants and closed-toe shoes made of a non-porous material.[7][11]

Respiratory Protection
  • General Use : When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Emergency Situations : In the event of a spill or failure of engineering controls, a full-face respirator with multi-purpose combination (US) respirator cartridges should be used by trained personnel.[7] Respirator use must comply with a formal respiratory protection program, including training and fit-testing.[7]

Procedural Workflow for Safe Handling

The following diagrams illustrate the recommended workflows for PPE selection and the handling and disposal of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_handling Handling & Post-Procedure start Start: Prepare to handle 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid risk_assessment Conduct Risk Assessment (Flammable, Irritant, Peroxide-Former) start->risk_assessment eng_controls Verify Engineering Controls (Fume Hood, Eyewash, Grounding) risk_assessment->eng_controls don_clothing Don Long Pants & Closed-Toe Shoes eng_controls->don_clothing don_coat Don Flame-Resistant Lab Coat don_clothing->don_coat don_goggles Don Safety Goggles (& Face Shield if needed) don_coat->don_goggles don_gloves Don Appropriate Gloves (Nitrile or PVA) don_goggles->don_gloves handle_chemical Perform Experiment in Fume Hood don_gloves->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: PPE Selection and Handling Workflow.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

Contaminated PPE
  • Gloves and other disposable items : Disposable gloves, paper towels, and other contaminated solid waste should be collected in a designated hazardous waste container lined with a chemically resistant bag. These items are considered non-hazardous laboratory waste only if they have low levels of chemical contamination and have been appropriately rinsed or neutralized where possible.[14] However, given the hazards of this compound, it is prudent to treat them as hazardous waste.

  • Lab Coats : Reusable lab coats must be professionally laundered. Do not take contaminated lab coats home.

Chemical Waste
  • Segregation : Do not mix this waste with other waste streams unless the compatibility is known. Specifically, keep it separate from strong oxidizing agents.[7][11]

  • Liquid Waste : Unused or waste solutions of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid should be collected in a clearly labeled, sealed, and appropriate waste container. Given its structure, it would likely be categorized with non-halogenated organic solvent waste. Do not pour this chemical down the drain.[14]

  • Solid Waste : Solid 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid waste should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal Procedure : All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office.[15][16] Ensure that waste containers are not overfilled (a maximum of 90% capacity is recommended) and that the exterior is clean.[15]

Disposal_Workflow cluster_segregation Waste Segregation start Waste Generated (Liquid, Solid, Contaminated PPE) seg_liquid Liquid Waste: Collect in labeled, sealed container (Non-halogenated organic) start->seg_liquid seg_solid Solid Chemical Waste: Collect in separate labeled container start->seg_solid seg_ppe Contaminated PPE: Collect in designated hazardous waste bin start->seg_ppe storage Store Waste Containers in a well-ventilated, secondary containment area seg_liquid->storage seg_solid->storage seg_ppe->storage disposal Arrange for Pickup by Institutional EHS storage->disposal end Waste Removed for Proper Disposal disposal->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
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